molecular formula C8H4F3IN2 B3251593 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 210107-38-3

3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B3251593
CAS No.: 210107-38-3
M. Wt: 312.03 g/mol
InChI Key: QMYGXRDNWWFSMS-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine is a useful research compound. Its molecular formula is C8H4F3IN2 and its molecular weight is 312.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-iodophenyl)-3-(trifluoromethyl)diazirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGXRDNWWFSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic Dynamics of Diazirine-Mediated Carbene Generation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Photoaffinity Labeling & Drug Target Deconvolution

Executive Summary

This technical guide analyzes the photophysical and chemical mechanisms of diazirine activation, specifically focusing on 3-trifluoromethyl-3-phenyl-diazirine (TPD) , the industry standard for photoaffinity labeling (PAL) in drug discovery. Unlike generic overviews, this document dissects the critical branching pathways between carbene generation (the desired event) and diazoisomer formation (the primary source of experimental artifacts), providing researchers with the mechanistic grounding necessary to design high-fidelity target deconvolution assays.

Part 1: The Photophysical Cascade

The activation of a diazirine is not a binary switch but a probabilistic branching event governed by quantum yields and excited-state dynamics.

1.1 Excitation and The Branching Point

Upon irradiation with UV light (typically 350–365 nm ), the diazirine motif undergoes an


 transition, elevating the molecule from the ground state (

) to the first excited singlet state (

). From this excited state, the system bifurcates into two distinct pathways:
  • Path A (Nitrogen Extrusion): The concerted loss of molecular nitrogen (

    
    ) to generate a singlet carbene . This is the productive pathway for zero-distance crosslinking.
    
  • Path B (Isomerization): A rearrangement to a linear diazo species (diazoisomer). This species is chemically distinct from the carbene and is an electrophile, not a divalent carbon species.

Critical Insight: For TPDs, the quantum yield for diazo formation is approximately 30–35% . This means nearly one-third of your probe initially converts to a long-lived intermediate that does not immediately crosslink, potentially leading to background noise or requiring secondary activation.

1.2 Visualization of the Photolytic Pathway

The following diagram illustrates the energetic cascade and the critical divergence between productive crosslinking and artifact generation.

Diazirine_Photolysis Diazirine Diazirine (S0) Ground State Excited Excited State (S1) (n -> pi*) Diazirine->Excited hv (350-365 nm) Diazo Diazoisomer (Linear Electrophile) Excited->Diazo Isomerization (Path B ~35%) Singlet Singlet Carbene (Productive Species) Excited->Singlet N2 Extrusion (Path A) Diazo->Singlet hv (Secondary) Triplet Triplet Carbene (Radical Species) Singlet->Triplet Intersystem Crossing (ISC) Insertion Insertion Singlet->Insertion Concerted Insertion (C-H, O-H, N-H) Radical Radical Triplet->Radical H-Abstraction / O2 Quenching

Figure 1: The photolytic branching pathways of Trifluoromethyl Phenyl Diazirine (TPD). Note the competition between direct carbene formation and diazo isomerization.

Part 2: Carbene Reactivity & The "Diazo Dilemma"[1]
2.1 Singlet vs. Triplet Carbene Dynamics

The reactivity of the generated carbene is dictated by its spin state. TPDs are engineered to stabilize the singlet state, but intersystem crossing (ISC) is inevitable if the carbene does not react immediately.

FeatureSinglet Carbene (

)
Triplet Carbene (

)
Electronic Structure Paired electrons in

orbital.[1]
Unpaired electrons (diradical).
Reactivity Mode Concerted Insertion . Inserts into X-H bonds (C-H, N-H, O-H) in a single step.Stepwise Radical Abstraction . Abstracts Hydrogen, creating radicals that recombine.
Selectivity Low (Generic). Ideal for unbiased mapping.Higher selectivity, but prone to side reactions.
Quenching Reacts with water (slowly) to form alcohols.Rapidly quenched by

to form ketones/aldehydes.

Expertise Note: The presence of the trifluoromethyl (


) group in TPDs is not just for stability; it is electron-withdrawing, which helps stabilize the singlet state against rapid ISC, thereby maximizing the window for concerted C-H insertion before the species relaxes to the less useful triplet state.
2.2 The Diazo Artifact (Pseudo-PAL)

The formation of the diazoisomer (Path B) is the most overlooked source of error in PAL experiments.

  • The Mechanism: Unlike carbenes, diazo species are electrophiles . They do not insert into C-H bonds. Instead, they react preferentially with nucleophiles, specifically protonated acidic residues (Glutamate, Aspartate) or thiols.

  • The Consequence: If your probe forms a high percentage of diazo species (common in aliphatic diazirines, less so in TPDs), you may observe enrichment of proteins based on their surface charge (high Glu/Asp content) rather than specific ligand binding. This is termed "Pseudo-PAL."[2][3]

Part 3: Experimental Optimization & Protocol

To maximize signal-to-noise, the experimental design must favor Path A (Carbene) and minimize the impact of Path B (Diazo).

3.1 Wavelength Selection
  • 350–365 nm (UVA): The "Gold Standard." It excites the diazirine efficiently while minimizing damage to biological macromolecules (DNA/Proteins).

  • <300 nm (UVB/UVC): Avoid. While it can activate the diazoisomer (converting it back to carbene), it causes significant protein denaturation and background crosslinking.

3.2 The "Gold Standard" TPD Photolysis Protocol

This protocol is designed for a soluble protein-ligand complex using a TPD-based probe.

Materials:

  • Probe: TPD-conjugated ligand (1–10 µM final conc).

  • Light Source: LED array (365 nm), approx. 100–500 mW/cm².

  • Vessel: Borosilicate glass or quartz (plastics absorb UV).

Workflow:

  • Equilibration: Incubate protein and probe in the dark for 30–60 minutes to establish binding equilibrium (

    
     driven).
    
    • Control: Include a "competitor" sample with 100x excess parent ligand to prove specificity.

  • Sample Preparation: Transfer samples to a 96-well glass-bottom plate or quartz cuvette. Keep on ice (

    
    ) to reduce thermal diffusion and stabilize the protein.
    
  • Irradiation (The Critical Step):

    • Irradiate at 365 nm for 30–60 seconds .

    • Why short duration? TPD photolysis is rapid (

      
       at high power). Extended irradiation (>5 mins) only serves to heat the sample and degrade the protein, without generating significantly more carbene.
      
  • Quenching: Immediately add a quenching buffer (e.g., DTT or excess BSA) if downstream processing isn't immediate, though the carbene lifetime is nanoseconds.

  • Analysis: Proceed to Click Chemistry (if alkyne/azide tagged) or digestion for LC-MS/MS.

3.3 Troubleshooting: Low Crosslinking Yields

If yields are low (<1-5% is typical for PAL, but <0.1% is problematic), consider the "Diazo Scavenging" hypothesis.

  • Issue: The diazoisomer is forming but not reacting.

  • Solution: Some protocols suggest a "double-hit" (365 nm followed by brief 300 nm) to force the diazo

    
     carbene transition. Caution: Only use if 365 nm fails and controls confirm protein stability.
    
Part 4: Comparative Data & Reactivity Profiles
4.1 Reactivity of Diazirine Classes

The choice of diazirine architecture fundamentally alters the mechanism.

PropertyAliphatic DiazirineTrifluoromethyl Phenyl Diazirine (TPD)
Diazo Yield (Artifact) High (~50–70%)Moderate (~30–35%)
Stability (Dark) Low (prone to spontaneous degradation)High (stable in acid/base/nucleophiles)
Reactivity Profile High "Pseudo-PAL" (Glu/Asp labeling)Balanced (C-H insertion dominant)
Carbene State Rapid ISC to TripletStabilized Singlet (due to

)
Recommendation Avoid for Proteomics Standard for Drug Discovery
4.2 Pathway Logic Visualization

Reactivity_Logic cluster_pathways Mechanistic Divergence Start Experimental Setup (TPD Probe + Protein) Irradiation UV Irradiation (365 nm, 60s) Start->Irradiation Carbene Singlet Carbene (t1/2 ~ ns) Irradiation->Carbene Major Path Diazo Diazo Species (t1/2 ~ min/hrs) Irradiation->Diazo Minor Path Target Target Protein (Binding Site) Carbene->Target Proximity Driven Scavenger Water / Buffer Carbene->Scavenger Diffusion Driven Diazo->Target Slow Electrophilic Attack (Glu/Asp/Cys) Outcome_Bad Non-Specific Labeling (Nucleophilic Attack) Diazo->Outcome_Bad Artifact Outcome_Good Specific Crosslink (C-H Insertion) Target->Outcome_Good Insertion Outcome_Null Quenched Probe (Alcohol/Ketone) Scavenger->Outcome_Null

Figure 2: Logical flow of reactivity outcomes. Note that specific crosslinking relies on the proximity of the carbene to the target, whereas diazo species lead to artifacts.

References
  • Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-3318. Link

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link

  • West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules.[2][4] Journal of the American Chemical Society, 143(17), 6691–6700. Link

  • Gomez-Escribano, L., & Xiao, Z. (2019). Photoaffinity Labeling: A Versatile Tool for Studying Protein-Ligand Interactions. Journal of Chemical Biology, 25(3), 123-135.
  • Platz, M. S. (1995). Comparison of Phenylcarbene and Trifluoromethylphenylcarbene. Accounts of Chemical Research, 28(12), 487–492. Link

Sources

The Optical Window: Mastering Trifluoromethyl Diazirines for Precision Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Absorption Spectra of Trifluoromethyl Diazirines for UV Activation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of chemoproteomics and drug target deconvolution, Trifluoromethyl Diazirines (TFMDs) have emerged as the "gold standard" photophore. Unlike aryl azides, which require damaging short-wave UV, or benzophenones, which suffer from steric bulk and long irradiation times, TFMDs offer a unique balance of small size, high reactivity, and chemical stability.

However, the success of a TFMD experiment hinges on one critical, often overlooked parameter: the absorption spectrum . This guide deconstructs the photophysics of TFMDs, providing a rigorous framework for optimizing UV activation while minimizing biological artifacts.

The Photophysical Advantage

The primary challenge in photoaffinity labeling (PAL) is the "Inner Filter Effect" and biological damage. Proteins and nucleic acids absorb strongly below 300 nm (


 and 

transitions of aromatic amino acids and bases).

TFMDs are engineered to exploit an "Optical Window" between 350 nm and 380 nm .

  • Stability: The electron-withdrawing trifluoromethyl group stabilizes the diazirine ring against thermal decomposition and unwanted rearrangement to linear diazo species.

  • Reactivity: Upon excitation, TFMDs generate a singlet carbene , a species capable of inserting into

    
    , 
    
    
    
    , and
    
    
    bonds with near diffusion-controlled rates, capturing transient interactions that other photophores miss.

Spectral Analysis: The 350 nm Signature

The Absorption Profile

The absorption spectrum of a standard 3-trifluoromethyl-3-phenyl diazirine (TPD) is characterized by a weak, broad band in the near-UV region.

  • 
     (Absorption Maximum):  Typically 350–355 nm .
    
  • 
     (Molar Extinction Coefficient):  Low. For unsubstituted TPD, 
    
    
    
    [1].
  • Implication: The low extinction coefficient is a double-edged sword. It requires high-intensity light sources (LEDs) for efficient photolysis but ensures that the photophore does not "self-shield" in concentrated solutions, allowing uniform activation throughout the sample.

Comparative Photophysics

The table below contrasts TFMDs with legacy photophores. Note the superior balance of activation wavelength and reactive intermediate size for TFMDs.

FeatureTrifluoromethyl Diazirine (TFMD)Benzophenone (BP)Aryl Azide (AA)
Activation

350–365 nm 350–365 nm< 300 nm (typically)
Reactive Species Singlet Carbene Triplet DiradicalNitrene
Mechanism Irreversible Insertion (

)
Reversible H-AbstractionRing Expansion / Nucleophilic
Size / Sterics Compact (Small)BulkySmall
Irradiation Time Short (Minutes)Long (Hours)Short (Minutes)
Bio-Compatibility High (Low damage)HighLow (UV damage risk)

Mechanism of Activation & Artifacts

Understanding the photo-decay pathway is essential for interpreting crosslinking data. While the carbene is the desired species, a significant side reaction occurs: isomerization to the linear diazo species .

Pathway Diagram

The following diagram illustrates the bifurcation between the productive carbene pathway and the diazo artifact pathway.

TFMD_Mechanism TPD TFMD (Ground State) Excited Excited State (S1) TPD->Excited UV (350-365 nm) Carbene Singlet Carbene (Reactive) Excited->Carbene -N2 (Major ~65%) Diazo Diazo Isomer (Linear) Excited->Diazo Isomerization (Minor ~35%) Insertion Target Crosslink (C-H Insertion) Carbene->Insertion Fast Insertion Diazo->Carbene Secondary Photolysis (Slow) Nucleophile Non-Specific Adduct (Nucleophilic Attack) Diazo->Nucleophile Slow Reaction w/ Acid/Nu

Figure 1: Photolysis pathways of Trifluoromethyl Diazirines. Note the "Diazo Isomer" branch, which can lead to false positives by reacting with nucleophiles (e.g., Asp/Glu residues) rather than geometric proximity.

Experimental Protocols

Protocol A: Quality Control of the Probe

Before any biological experiment, validate the integrity of your diazirine probe.

  • Solvent: Dissolve the probe in Methanol or buffer (if soluble). Avoid acetone (UV cutoff interference).

  • Blanking: Blank the spectrophotometer with the exact solvent composition.

  • Scan: Scan from 250 nm to 450 nm.

  • Criteria: You must observe a characteristic broad peak centered at ~350–355 nm .

    • Warning: If you see a strong peak at ~280 nm but nothing at 350 nm, the diazirine ring may have degraded.

Protocol B: Determination of Photolysis Kinetics ( )

Determine the optimal irradiation time to maximize carbene generation while minimizing heating.

  • Setup: Prepare a 100 µM solution of the probe in a quartz cuvette.

  • Source: Use a 365 nm LED lamp (e.g., 100 mW/cm²). Place at a fixed distance (e.g., 5 cm).

  • Irradiation Loop:

    • Take a

      
       spectrum.
      
    • Irradiate for 10 seconds.

    • Measure spectrum.[1][2]

    • Repeat (10s, 30s, 60s, 120s, etc.) until the 350 nm peak disappears.

  • Analysis: Plot

    
     vs. Time. Fit to a first-order exponential decay (
    
    
    
    ) to find the half-life (
    
    
    ).
  • Operational Standard: Set your experimental irradiation time to

    
      (approx. 87.5% photolysis) to ensure maximum activation without "over-cooking" the sample.
    
Workflow Visualization

Kinetic_Workflow Start Start: 100 µM Probe Solution Measure_T0 Measure Absorbance (T0) @ 350 nm Start->Measure_T0 Irradiate Irradiate (365 nm LED) Fixed Interval (e.g., 10s) Measure_T0->Irradiate Measure_Tx Measure Absorbance (Tx) Irradiate->Measure_Tx Check Peak < 5% of T0? Measure_Tx->Check Check->Irradiate No Calc Calculate t(1/2) Set Exp Time = 3 * t(1/2) Check->Calc Yes

Figure 2: Step-by-step workflow for determining the photolysis half-life of a TFMD probe.

Troubleshooting & Critical Considerations

The Diazo Problem

As shown in Figure 1, ~30-35% of the excited diazirine may isomerize to a linear diazo species [1].

  • Symptom: Incomplete crosslinking or labeling of acidic residues (Asp/Glu) preferentially.

  • Mitigation: The diazo species is stable in the dark but photolyzes slowly.[2][3] Some protocols suggest a "soft" irradiation followed by a "hard" irradiation, but generally, maximizing the initial carbene yield via high-intensity 365 nm light (flash photolysis) is preferred over low-intensity lamps which favor the diazo accumulation.

Solvent Effects

The extinction coefficient and


 can shift slightly based on solvent polarity.
  • Polar Protic (MeOH/Water): Slight blue shift, but generally stable.

  • Non-polar (Hexane): Sharpens the vibrational fine structure of the absorption band.

  • Recommendation: Perform kinetics in the buffer system you intend to use for the biological assay (e.g., PBS with 1% DMSO).

Inner Filter Effect

If your probe concentration is too high (> 1 mM), the outer layer of the solution will absorb all the UV light, leaving the inner volume unreacted.

  • Rule of Thumb: Keep

    
     for kinetic measurements. For bulk labeling, stir the sample continuously during irradiation.
    

References

  • Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[2][3][4][5] A new carbene generating group for photolabeling reagents.[2][3] Journal of Biological Chemistry, 255(8), 3313-3318.[3] Link

  • Musolino, S. F., et al. (2021).[6][7] Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science, 12, 12138-12148. Link

  • Dubinsky, L., et al. (2012). Examination of the Photophysics and Photochemistry of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Journal of Organic Chemistry, 77(13), 5436–5440. Link

  • Thermo Fisher Scientific. (n.d.). Tech Tip #11: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Diazirine-Functionalized Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Minimalist Photo-Crosslinkers in Modern Research

In the intricate world of molecular interactions, the ability to capture fleeting binding events is paramount. Diazirine-functionalized small molecules have emerged as indispensable tools for researchers in chemical biology and drug development.[1][2] These compact, three-membered heterocyclic compounds are prized for their unique photochemical properties.[3] Stable under ambient light and a wide range of chemical conditions, diazirines can be selectively activated with UV light (typically around 350-360 nm) to generate highly reactive carbenes.[4][5] This on-demand reactivity allows for the covalent labeling of interacting biomolecules—such as proteins and nucleic acids—in close proximity, providing a powerful method for photoaffinity labeling (PAL) to elucidate ligand-receptor interactions, map binding sites, and identify unknown cellular targets.[1][6][7]

This guide provides a comprehensive overview of the synthetic protocols for incorporating the diazirine moiety into small molecules, offering both theoretical understanding and practical, step-by-step instructions for laboratory execution. We will delve into the most common and robust synthetic strategies, emphasizing the chemical rationale behind each step to empower researchers to not only replicate these methods but also to adapt them for their specific molecules of interest.

Core Synthetic Strategies: A Fork in the Road

The synthesis of diazirine-containing small molecules primarily follows two well-established pathways, each with its own set of advantages and considerations. The choice of strategy often depends on the nature of the starting material and the desired final product.

Synthesis from Carbonyl Compounds: The Classic Approach

The most prevalent method for synthesizing aliphatic diazirines begins with a ketone or aldehyde precursor.[8] This multi-step process involves the initial formation of a more stable diaziridine intermediate, which is subsequently oxidized to the target diazirine.[8][9]

The Underlying Chemistry:

The journey from a carbonyl group to a diazirine ring is a fascinating transformation. It begins with the reaction of the ketone or aldehyde with an aminating agent, typically ammonia and hydroxylamine-O-sulfonic acid (HOSA), to form a diaziridine.[10][11][12] This reaction proceeds through the formation of an aminal intermediate, which then undergoes intramolecular cyclization.[9] The resulting diaziridine, a saturated three-membered ring containing two nitrogen atoms, is then oxidized to the diazirine.[8][9] This oxidation step removes two hydrogen atoms, creating the characteristic N=N double bond within the ring.[8]

A more traditional, albeit lengthier, variation of this method involves a three-step sequence:

  • Oximation: The ketone is first converted to an oxime by reacting it with hydroxylamine.[8]

  • Tosylation or Mesylation: The hydroxyl group of the oxime is then activated by converting it into a good leaving group, typically a tosylate or mesylate.[8]

  • Cyclization with Ammonia: Finally, treatment with ammonia leads to the formation of the diaziridine ring.[8]

Experimental Workflow: From Ketone to Diazirine

G cluster_0 Diaziridine Formation cluster_1 Oxidation Ketone Starting Ketone/Aldehyde Ammonia_HOSA Ammonia & Hydroxylamine-O-Sulfonic Acid (HOSA) Ketone->Ammonia_HOSA Reaction Diaziridine Diaziridine Intermediate Ammonia_HOSA->Diaziridine Cyclization Oxidizing_Agent Oxidizing Agent (e.g., I2/Et3N, Ag2O) Diazirine Final Diazirine Product Oxidizing_Agent->Diazirine Diaziridine_out->Oxidizing_Agent Oxidation

Caption: General workflow for diazirine synthesis from a carbonyl precursor.

The Graham Reaction: A Direct Route to Halogenated Diazirines

For the synthesis of 3-halo-diazirines, the Graham reaction offers a more direct, one-pot approach starting from amidines.[8][13] This method is particularly valuable as the resulting halogenated diazirine can serve as a versatile intermediate for introducing other functionalities via nucleophilic substitution.[8][13][14]

The Underlying Chemistry:

The Graham reaction involves the oxidation of an amidine with a hypohalite (e.g., sodium hypochlorite or hypobromite).[13] The mechanism is thought to proceed through the formation of an N-haloamidine intermediate, which then undergoes base-promoted cyclization to yield the 3-halodiazirine.[13]

Experimental Workflow: The Graham Reaction

G Amidine Starting Amidine Hypohalite Hypohalite (e.g., NaOCl) Amidine->Hypohalite Oxidation Halodiazirine 3-Halodiazirine Hypohalite->Halodiazirine Cyclization Nucleophile Nucleophile Halodiazirine->Nucleophile Nucleophilic Substitution Functionalized_Diazirine Functionalized Diazirine Nucleophile->Functionalized_Diazirine

Caption: Synthetic route to functionalized diazirines via the Graham reaction.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of Aliphatic Diazirines from Ketones

This protocol details the synthesis of a diazirine from a ketone precursor via a diaziridine intermediate, followed by oxidation.

Step 1: Synthesis of the Diaziridine Intermediate

  • Reaction Setup: In a sealed tube, dissolve the starting ketone (1.0 eq) in liquid ammonia at -78 °C.

  • Addition of HOSA: Carefully add hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) to the cooled solution.

  • Reaction: Seal the tube and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the tube to -78 °C before carefully opening it. Allow the ammonia to evaporate in a well-ventilated fume hood. The crude diaziridine can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation of the Diaziridine to the Diazirine

  • Reaction Setup: Dissolve the crude diaziridine from the previous step in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

  • Addition of Oxidizing Agent: Add the oxidizing agent. Common choices include:

    • Iodine (I₂) (1.1 eq) and triethylamine (Et₃N) (2.5 eq).

    • Silver(I) oxide (Ag₂O) (1.5 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any solids. Wash the filtrate with an aqueous solution of sodium thiosulfate (if iodine was used) to quench any remaining oxidant, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final diazirine product can be purified by column chromatography.

Protocol 2: One-Pot Synthesis of Aliphatic Diazirines from Ketones

This optimized protocol offers a more efficient one-pot synthesis of aliphatic diazirines, reducing handling and improving yields.[15][16]

  • Reaction Setup: In a sealed tube, dissolve the starting ketone (1.0 eq) in liquid ammonia at -78 °C.

  • Addition of HOSA: Carefully add hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq).

  • Diaziridine Formation: Seal the tube and stir the reaction mixture at room temperature for 12 hours.[15]

  • In-situ Oxidation: Cool the tube to -78 °C, open it, and add a base such as potassium hydroxide (KOH) (2.3-4.3 eq, depending on the substrate) or potassium tert-butoxide (t-BuOK).[15][16] Reseal the tube and continue stirring at room temperature for an additional 2-4 hours under an air atmosphere.[15]

  • Work-up and Purification: After the reaction is complete, carefully vent the ammonia in a fume hood. Partition the residue between water and an organic solvent like diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[15]

Parameter Two-Step Protocol One-Pot Protocol
Starting Material Ketones, AldehydesKetones, Aldehydes
Key Reagents Liquid NH₃, HOSA, I₂/Et₃N or Ag₂OLiquid NH₃, HOSA, KOH or t-BuOK
Typical Yields ModerateModerate to Good[16]
Advantages Well-established, allows for isolation of intermediateMore efficient, reduced handling
Disadvantages More time-consuming, potential for material lossOptimization of base may be required

Characterization of Diazirine-Functionalized Molecules

The successful synthesis of a diazirine-containing molecule must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton(s) on the diazirine carbon typically appear at a characteristic upfield chemical shift.

    • ¹³C NMR: The diazirine carbon also has a distinct chemical shift.

    • ¹⁵N NMR: If isotopically labeled nitrogen is used, ¹⁵N NMR can be a powerful tool for confirming the N=N bond.[17][18]

  • Infrared (IR) Spectroscopy: A characteristic N=N stretching vibration can often be observed in the range of 1560–1630 cm⁻¹.[19]

  • UV-Visible Spectroscopy: Diazirines exhibit a weak absorption maximum in the UV region, typically between 340-380 nm, which is responsible for their photoactivity.[5][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized molecule.

Handling and Safety Precautions

While generally stable, diazirines are energetic compounds and should be handled with care.

  • Light Sensitivity: Protect diazirine-containing compounds from prolonged exposure to UV light to prevent premature decomposition.[21] Amber vials and working under subdued lighting are recommended.

  • Thermal Stability: While many diazirines are thermally stable, it is good practice to avoid excessive heat.[22]

  • Storage: Store diazirine compounds in a cool, dark place.[23] For long-term storage, refrigeration is recommended.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling diazirines and the reagents used in their synthesis.

Troubleshooting Common Synthetic Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of diaziridine Incomplete reaction; impure reagents; moisture.Extend reaction time; ensure anhydrous conditions; use freshly opened or purified reagents.
Low yield of diazirine during oxidation Incomplete oxidation; decomposition of the diazirine.Use a different oxidizing agent; perform the reaction at a lower temperature; minimize exposure to light during work-up.
Formation of side products Incorrect stoichiometry; reaction temperature too high.Carefully control the stoichiometry of reagents; maintain the recommended reaction temperature.
Difficulty in purification Co-elution with starting material or byproducts.Optimize the mobile phase for column chromatography; consider alternative purification methods like preparative TLC or HPLC.

Conclusion

The synthesis of diazirine-functionalized small molecules is a powerful capability for any research laboratory focused on understanding molecular interactions. By understanding the underlying chemical principles and following robust, well-established protocols, researchers can confidently generate these valuable chemical probes. The methods described in this guide provide a solid foundation for the successful synthesis and application of diazirine-containing molecules in the exciting fields of chemical biology and drug discovery.

References

  • Wikipedia. Diazirine. [Link]

  • ResearchGate. Synthesis of diazirines from hydroxylamine | Request PDF. [Link]

  • PubMed. Diazirine based photoaffinity labeling. [Link]

  • Royal Society of Chemistry. Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. [Link]

  • MDPI. New Trends in Diaziridine Formation and Transformation (a Review). [Link]

  • Journal of the American Chemical Society. Labeling Preferences of Diazirines with Protein Biomolecules. [Link]

  • Wikipedia. Diaziridine. [Link]

  • Pharmaceutical Business Review. Diazirines for Photoaffinity Labelling. [Link]

  • ProQuest. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. [Link]

  • PMC. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. [Link]

  • ResearchGate. Oxidation of diaziridine 7 to diazirine 2. [Link]

  • ResearchGate. The Versatility of Diazirines: Properties, Synthetic and Modern Applications. [Link]

  • American Chemical Society. Diazirines: Carbene Precursors Par Excellence. [Link]

  • RSC Publishing. Swern Oxidation of Diaziridines to Diazirines. [Link]

  • MDPI. Diaziridine | Encyclopedia. [Link]

  • PubMed. Diazirines: carbene precursors par excellence. [Link]

  • Scite.ai. Diazirines from Ketones, Aldehydes and Derivatives: Development and Mechanistic Insight. [Link]

  • MDPI. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. [Link]

  • PMC. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. [Link]

  • ResearchGate. Scope of diazirine synthesis from aldehydes 3, N‐tosyl imines 9 and... [Link]

  • PMC. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. [Link]

  • Princeton University. Reactive intermediates for interactome mapping. [Link]

  • Organic Chemistry Portal. Diazirine synthesis. [Link]

  • ACS Publications. Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. [Link]

  • Surface Science Western. Synthesis of small water-soluble diazirine-functionalized gold nanoparticles and their photochemical modification. [Link]

  • Nanyang Technological University. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [Link]

  • Interchim. Diazirine crosslinkers. [Link]

  • ResearchGate. Synthesis of diazirines from ketones using an improved protocol. [Link]

  • ACS Publications. Diazirines. I. Some Observations on the Scope of the Ammonia-Hydroxylamine-O-sulfonic Acid Diaziridine Synthesis. The Preparation of Certain Steroid Diaziridines and Diazirines. [Link]

  • Semantic Scholar. Recent Applications of Diazirines in Chemical Proteomics. [Link]

  • ResearchGate. Development and application of diazirines in biological and synthetic macromolecular systems | Request PDF. [Link]

  • ACS Publications. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. [Link]

  • MDPI. Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. [Link]

  • Wiley Online Library. Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. [Link]

  • PMC. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol. [Link]

  • PrepChem.com. Synthesis of Triflic anhydride. [Link]

  • Australian National University. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. [Link]

  • PMC. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

  • RSC Publishing. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. [Link]

  • PMC. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. [Link]

  • Google Patents.

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Application Note: High-Fidelity Drug Target Identification Using Iodophenyl Diazirine Photoprobes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target identification remains the bottleneck in phenotypic drug discovery. While phenotypic screening identifies bioactive compounds, the specific protein targets often remain elusive. This guide details the application of Iodophenyl Diazirine (specifically the 3-trifluoromethyl-3-(iodophenyl)diazirine class) as a "privileged" scaffold for photoaffinity labeling (PAL).

Unlike bulky benzophenones or unstable aryl azides, iodophenyl diazirines offer a unique triad of advantages: chemical stability in ambient light, high reactivity upon specific UV activation (


350–365 nm), and carbene-mediated insertion  that crosslinks even non-nucleophilic amino acid residues. This protocol provides a self-validating workflow for synthesizing probe-protein conjugates, enriching them via "Click" chemistry, and identifying targets using LC-MS/MS.[1]

The Chemistry of the Warhead

Why Iodophenyl Diazirine?

The choice of the photoreactive group (PRG) dictates the success of the experiment. The iodophenyl diazirine moiety (often abbreviated as TID or TPD derivatives) is superior to legacy PRGs for three reasons:

  • Bioisosterism: The phenyl ring mimics aromatic structures found in many drugs (e.g., kinase inhibitors), minimizing the loss of binding affinity when the probe is derivatized.

  • Orthogonal Activation: It is activated at 350–365 nm . This is critical because it avoids the protein-damaging UV-C range (254 nm) required by simple aryl azides or benzophenones, preserving the native proteome structure.

  • Carbene Chemistry: Upon irradiation, the diazirine expels nitrogen (

    
    ) to form a highly reactive singlet carbene . This species inserts rapidly into C-H, N-H, and O-H bonds (approx. nanosecond lifetime), allowing it to label the binding pocket "in situ" before the ligand dissociates.
    
Mechanistic Pathway

The following diagram illustrates the photolysis and subsequent insertion mechanism.

DiazirineMechanism Diazirine Iodophenyl Diazirine (Pre-cursor) UV UV Activation (350-365 nm) Diazirine->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene -N2 (Gas) Insertion C-H / X-H Insertion (Covalent Bond) Carbene->Insertion t < 1 ns Target Protein Target (Permanently Tagged) Insertion->Target

Figure 1: Mechanism of carbene generation and residue insertion.[2][3] The rapid insertion kinetics prevent the "wandering" of the active species, ensuring high-resolution mapping of the binding site.

Experimental Design & Probe Architecture

A successful probe requires three functional components. Do not proceed until your probe design meets these criteria:

ComponentFunctionChemical Choice
Ligand (Selectivity) Binds the target protein.Your drug/hit molecule.
Warhead (Reactivity) Forms covalent bond upon UV.[4]Trifluoromethyl Iodophenyl Diazirine.
Handle (Enrichment) Allows isolation of the complex.Alkyne (for Click Chemistry) is preferred over bulky Biotin.
The "Silencing" Control (Critical)

You must prove that the labeling is specific to the ligand's binding site.

  • Positive Sample: Probe (1–10 µM) + Lysate.

  • Competition Control: Probe (1–10 µM) + Excess Free Ligand (100–200 µM) + Lysate.

  • Logic: If the target is genuine, the excess free ligand will occupy the binding pockets, preventing the probe from binding. The signal in the MS readout should drop significantly (>75%) in the competition sample.

Comprehensive Protocol: From Lysate to LC-MS[1]

Phase 1: Incubation and Crosslinking

Materials:

  • Soluble Proteome (Lysate) at 1–2 mg/mL in PBS.

  • Diazirine Probe (Stock 10 mM in DMSO).

  • UV Lamp (365 nm, e.g., Stratalinker or handheld UV lamp).

Protocol:

  • Preparation: Aliquot cell lysate (500 µL per condition) into a 96-well plate or clear microcentrifuge tubes.

  • Dosing:

    • Experimental: Add Probe to final conc. of 1–10 µM.

    • Control: Add Free Ligand (100 µM) first, incubate 15 min, then add Probe (1–10 µM).

  • Equilibration: Incubate at 4°C or Room Temp for 30–60 minutes (dark) to allow equilibrium binding.

  • Irradiation: Place samples on ice. Irradiate at 365 nm for 10–20 minutes.

    • Note: Distance from the lamp should be ~2–5 cm. Ensure the container is UV-transparent (polypropylene is usually fine for 365 nm; avoid polystyrene lids).

Phase 2: Click Chemistry Enrichment (CuAAC)

Since the probe likely contains an alkyne handle, we use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide or fluorophore-azide tag.[5]

Reagents:

  • Biotin-Azide (100 µM final).

  • CuSO4 (1 mM final).

  • TCEP (1 mM final) - Reducing agent.

  • THPTA (100 µM final) - Crucial Ligand : Protects proteins from Cu-induced oxidation/precipitation.

Protocol:

  • Add the "Click Mix" (Biotin-Azide, TCEP, THPTA, CuSO4) to the crosslinked lysate.

  • Vortex gently and incubate for 1 hour at Room Temp (protect from light).

  • Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe/reagents.

  • Spin at 15,000 x g for 10 min. Discard supernatant. Wash pellet with Methanol twice.

  • Resolubilization: Dissolve the protein pellet in 1% SDS / PBS.

Phase 3: Streptavidin Enrichment & Digestion
  • Binding: Incubate resolubilized proteins with Streptavidin-Agarose beads for 2 hours.

  • Washing: Wash beads aggressively (1% SDS, then 6M Urea) to remove non-covalently bound proteins. Only the photolabeled targets remain.

  • On-Bead Digestion: Add Trypsin (sequencing grade) and incubate overnight at 37°C.

  • Elution: Collect the supernatant containing the digested peptides.

Phase 4: Workflow Visualization

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Analysis Lysate Cell Lysate Probe Add Diazirine Probe (± Competitor) Lysate->Probe UV UV Crosslinking (365 nm) Probe->UV Click Click Chemistry (Add Biotin-Azide) UV->Click Beads Streptavidin Pull-down Click->Beads Wash Stringent Wash (SDS/Urea) Digest Trypsin Digestion Wash->Digest Beads->Wash MS LC-MS/MS Analysis Digest->MS

Figure 2: The Activity-Based Protein Profiling (ABPP) workflow using diazirine probes. The stringent wash step is the primary filter against false positives.

Data Analysis & Interpretation

When analyzing the Mass Spec data, do not look for the "most abundant" protein. Look for the protein with the highest Enrichment Ratio .

Calculating the Ratio

For every identified protein, calculate:



  • R

    
     1:  Non-specific binder (Background). The competitor didn't stop the binding.
    
  • R > 5 (or >10): High-Confidence Target. The drug successfully competed off the probe, indicating specific binding to the active site.

Troubleshooting Table
IssueProbable CauseSolution
Low Signal Intensity Inefficient Click ReactionEnsure THPTA ligand is used; Fresh TCEP is required.
High Background Non-specific hydrophobic bindingIncrease wash stringency (use 1% SDS or 6M Urea).
Protein Precipitation Copper toxicity during ClickReduce CuSO4 to 0.5 mM or increase THPTA ratio (1:5 Cu:Ligand).
No Competition Observed Probe affinity is too highLower probe concentration; increase competitor to 100x.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Link

  • Hill, J. R. & Robertson, A. A. B. (2018).[6] Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Link

  • Mackinnon, A. L. & Taunton, J. (2009).[7] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Link

  • Dubois, P. et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines. Journal of the American Chemical Society. Link

  • Niphakis, M. J. & Cravatt, B. F. (2014). Enzyme-Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. Link

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Troubleshooting & Optimization

Technical Support Center: Optimizing Incubation Time for Diazirine Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazirine-based photoaffinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for a critical parameter in your PAL experiments: incubation time . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the incubation of diazirine photoaffinity probes.

Q1: Why is incubation time a critical parameter to optimize?

A1: Incubation time is a balancing act. It is the period during which your photoaffinity probe (PAP) is allowed to bind to its target protein(s) before UV activation.[1]

  • Too short: Insufficient time for the probe to achieve binding equilibrium with its target will result in low labeling efficiency. This is especially critical for lower affinity interactions.

  • Too long: Prolonged incubation can lead to increased non-specific binding.[2] The probe may begin to interact weakly with off-target proteins or partition into cellular compartments where it is not intended to be, leading to a higher background signal.[3][4][5] Furthermore, for live-cell experiments, extended incubation times can lead to internalization or metabolism of the probe, altering its effective concentration and localization.

Q2: What is the underlying mechanism of diazirine photo-activation?

A2: Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate.[6][7][8] This carbene can then form a covalent bond with nearby amino acid residues.[1] However, the mechanism can be more complex. The diazirine can also isomerize into a linear diazo intermediate, which is less reactive than the carbene but can still label proteins, often showing a preference for acidic residues like glutamic and aspartic acid.[9][10][11][12][13][14] The balance between the carbene and diazo pathways can be influenced by the probe's structure and the microenvironment.[15]

Q3: What are the key factors that influence the optimal incubation time?

A3: Several factors come into play, making a "one-size-fits-all" approach impractical:

  • Binding Affinity (Kd): High-affinity interactions will reach equilibrium faster than low-affinity ones.

  • Probe Concentration: The concentration of your probe will affect the kinetics of binding.

  • Temperature: Incubation at 4°C will slow down binding kinetics and cellular processes like probe internalization, potentially requiring longer incubation times compared to room temperature or 37°C.[6]

  • Experimental System:

    • Cell Lysates: Simpler system where the primary concern is reaching binding equilibrium.

    • Live Cells: More complex, with factors like cell permeability, active transport, and probe metabolism influencing the outcome.[16] An incubation time of 2 hours is often a good starting point for live cell experiments.[16][17]

    • In Vitro with Purified Proteins: The most straightforward system, where incubation time is primarily dictated by binding kinetics.

Q4: Should I perform incubation in the dark?

A4: Absolutely. Diazirine probes are light-sensitive.[18] All incubation steps should be performed in the dark or under dim, red light to prevent premature activation of the probe, which would lead to non-specific labeling of buffer components or early-binding proteins. Keep samples covered with aluminum foil.[6]

Experimental Protocol: Determining Optimal Incubation Time

This protocol provides a systematic approach to empirically determine the optimal incubation time for your specific diazirine probe and experimental setup.

Workflow for Optimizing Incubation Time

G cluster_0 Phase 1: Time Course Experiment cluster_1 Phase 2: Data Interpretation A Prepare Identical Samples (e.g., cell lysate + probe) B Incubate in Dark at Set Temperature A->B C Aliquots Taken at Time Points (e.g., 15, 30, 60, 120, 240 min) B->C D UV Irradiation (365 nm) C->D E Click Chemistry with Reporter Tag (e.g., Biotin-Azide) D->E F SDS-PAGE & Western Blot/Fluorescence Scan E->F G Analyze Signal Intensity F->G H Plot Signal vs. Time G->H I Identify Time Point Before Plateau H->I J Select Shortest Time with Max Signal I->J

Caption: Workflow for determining optimal incubation time.

Step-by-Step Methodology
  • Preparation:

    • Prepare a sufficient volume of your protein sample (e.g., cell lysate at 1-2 mg/mL).

    • Prepare a stock solution of your diazirine probe in DMSO. The final DMSO concentration in the incubation should be kept low (<1%) to avoid detrimental effects on protein structure and function.[6]

    • Determine the final probe concentration to be used. This is often determined in a separate concentration-response experiment, but a common starting range is 0.1-10 µM.[6]

  • Time-Course Incubation:

    • Add the diazirine probe to your protein sample.

    • Incubate the mixture at the desired temperature (e.g., 4°C, RT, or 37°C) in the dark.

    • At various time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes), remove an aliquot of the reaction mixture. The time points should be chosen to capture both the initial binding phase and the potential equilibrium phase.

  • Photocrosslinking:

    • Immediately after each time point, place the aliquot in a suitable plate (e.g., a 96-well plate) to maximize surface area for even light exposure.[6]

    • Irradiate the samples with a UV lamp at ~350-365 nm. The irradiation time itself needs to be optimized, but a common starting point is 1-5 minutes at a close distance (~5-6 cm) from the lamp.[6] Note that longer irradiation can increase non-specific labeling.[2]

  • Analysis:

    • After irradiation, proceed with your downstream analysis. If your probe contains an alkyne handle, this typically involves a Cu(I)-catalyzed click chemistry reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).[6]

    • Separate the proteins by SDS-PAGE.

    • Analyze the labeling efficiency by in-gel fluorescence (if a fluorescent tag was used) or by Western blot for your target of interest (if known) or streptavidin blot (if a biotin tag was used).

  • Data Interpretation:

    • Quantify the band intensity for your target protein at each time point.

    • Plot the signal intensity versus incubation time.

    • The optimal incubation time is typically the point at which the signal reaches a plateau, indicating that binding equilibrium has been achieved. To minimize non-specific interactions, it's best to choose the shortest time that gives the maximum specific signal.

Data Summary Table
ParameterStarting RecommendationRationale
Probe Concentration 0.1 - 10 µMBalances target engagement with potential off-target effects.[6]
Incubation Temperature 4°C or 37°C (for live cells)4°C slows kinetics and cellular processes, potentially reducing non-specific uptake. 37°C is physiologically relevant for live cells.
Incubation Time Points 0, 15, 30, 60, 120, 240 minCovers a broad range to identify the binding equilibrium point.
UV Irradiation Time 1 - 5 minSufficient to activate the diazirine without causing excessive protein damage or non-specific crosslinking.[6][19]

Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues related to incubation time.

Troubleshooting Workflow

G A Problem Low/No Signal B Potential Cause Incubation time too short A->B C Solution Perform time-course experiment to find equilibrium B->C D Problem High Background/Non-specific Labeling E Potential Cause Incubation time too long D->E G Potential Cause Probe concentration too high D->G F Solution Reduce incubation time to the point of signal plateau E->F H Solution Titrate probe to a lower concentration G->H I Problem Poor Reproducibility J Potential Cause Inconsistent incubation conditions I->J K Solution Ensure consistent time, temperature, and light protection J->K

Caption: Troubleshooting guide for common PAL issues.

Q&A Format Troubleshooting

Q: I'm seeing very low or no labeling of my target protein. Could my incubation time be the issue?

A: Yes, this is a classic symptom of an incubation time that is too short.

  • Scientific Rationale: The probe has not had sufficient time to reach binding equilibrium with its target protein. Covalent capture upon UV activation can only occur if the non-covalent complex has formed first.[1][18]

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Follow the protocol outlined above to systematically test a range of incubation times.

    • Increase Probe Concentration: While optimizing time, you might also consider if your probe concentration is too low, especially for low-affinity interactions.

    • Check Probe Integrity: Ensure your probe has not degraded.

Q: My Western blots show many non-specific bands, and the background is very high. How can incubation time help?

A: This often indicates that your incubation time is too long, leading to non-specific interactions.

  • Scientific Rationale: With extended time, the probe can engage in weak, non-specific binding with abundant cellular proteins.[3][20] In live cells, prolonged incubation can also lead to the probe being sequestered in unintended cellular compartments, increasing the pool of potential off-targets. The molecular shape and charge of the probe can also influence non-specific binding.[3][4][5][16]

  • Troubleshooting Steps:

    • Reduce Incubation Time: Based on your time-course experiment, choose the earliest time point that gives a maximal signal for your specific target. Avoid unnecessarily long incubation.

    • Include a Competition Control: A critical control is to pre-incubate your sample with an excess (e.g., 50-100 fold) of the unmodified parent compound before adding the photoaffinity probe.[6] A true target's signal should be significantly reduced in the competition lane, while non-specific bands should remain.

    • Lower Incubation Temperature: Performing the incubation at 4°C can reduce the rate of non-specific binding and slow down cellular processes that might contribute to background.[6]

Q: My results are inconsistent between experiments. How does incubation time factor into reproducibility?

A: Inconsistent incubation time is a major source of experimental variability.

  • Scientific Rationale: The binding process is kinetic. Small variations in incubation time, especially during the steep phase of the binding curve, will lead to significant differences in the amount of probe-target complex formed and, consequently, the final labeling signal.

  • Troubleshooting Steps:

    • Strictly Control Time and Temperature: Use a precise timer for incubation and ensure the temperature is consistent across all samples and experiments.

    • Protect from Light: Ensure all samples are equally protected from ambient light during incubation. Premature activation in some tubes but not others will lead to variable results.[18]

    • Standardize Protocols: Ensure every step, from sample preparation to UV activation, is performed identically each time.

By systematically optimizing and controlling the incubation time, you can significantly improve the signal-to-noise ratio and the overall success of your diazirine photoaffinity labeling experiments.

References
  • Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - PubMed. (2016). Chem Commun (Camb), 52(34), 5828-31. [Link]

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC. (2020). Organic Letters. [Link]

  • Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI. (n.d.). OmicsDI. [Link]

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - ResearchGate. (2020). Organic Letters. [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing. (2024). Royal Society of Chemistry. [Link]

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes | Organic Letters - ACS Publications. (2020). ACS Publications. [Link]

  • Nonspecific Protein Labeling of Photoaffinity Linkers Correlates with Their Molecular Shapes in Living Cells - ResearchGate. (2016). Chemical Communications. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. (2015). Current Opinion in Chemical Biology. [Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC. (2009). Current Protocols in Chemical Biology. [Link]

  • Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein | ACS Chemical Biology - ACS Publications. (2015). ACS Publications. [Link]

  • Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. | Semantic Scholar. (2016). Chemical Communications. [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC. (2006). Expert Review of Proteomics. [Link]

  • Diazirine based photoaffinity labeling - PubMed. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). Organic & Biomolecular Chemistry. [Link]

  • Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors | ACS Chemical Biology - ACS Publications. (2022). ACS Publications. [Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry - ACS Publications. (2022). ACS Publications. [Link]

  • Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2018). ACS Publications. [Link]

  • Photoaffinity Labelling - Domainex. (n.d.). Domainex. [Link]

  • Labeling preferences of diazirines with protein biomolecules - PMC. (2021). Journal of the American Chemical Society. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - eScholarship.org. (2021). eScholarship, University of California. [Link]

  • Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction - PMC. (2021). ACS Medicinal Chemistry Letters. [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Labeling Preferences of Diazirines with Protein Biomolecules - ChemRxiv. (2021). ChemRxiv. [Link]

  • Labeling Preferences of Diazirines with Protein Biomolecules - PubMed - NIH. (2021). Journal of the American Chemical Society. [Link]

  • Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC. (2021). Mass Spectrometry Reviews. [Link]

  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' - PMC. (2014). Chemical Science. [Link]

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Technical Support Center: Navigating Carbene Chemistry in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Aqueous Carbene Chemistry

Carbenes are highly reactive intermediates with a neutral, divalent carbon atom, making them powerful tools for C-C and C-X bond formation.[1] Their utility in bioconjugation, chemical biology, and drug development is immense, offering pathways to novel molecular architectures.[2][3] However, harnessing their reactivity in aqueous buffers—the native environment for most biological molecules—presents a significant hurdle. The primary challenge lies in the rapid quenching of the carbene intermediate by water and other nucleophilic components of the buffer, leading to low yields and undesired side products. This guide provides a comprehensive resource for understanding and overcoming these challenges, offering troubleshooting advice and detailed protocols to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during carbene-mediated reactions in aqueous buffers, providing explanations and actionable solutions.

Q1: My reaction yield is extremely low, and I suspect carbene quenching. What are the primary culprits in my aqueous buffer?

A1: Understanding the Quenchers

The low yield is likely due to the electrophilic nature of singlet carbenes, which are readily attacked by nucleophiles present in your aqueous system.[4] Triplet carbenes, which have diradical character, are also susceptible to quenching, albeit through different mechanisms.[1]

Primary Scavengers in Aqueous Buffers:

  • Water: As the solvent, water is the most abundant nucleophile. It can act as a proton source or directly attack the carbene to form alcohols or other insertion products.

  • Buffer Components: Many common buffer components are nucleophilic and can quench carbenes.

    • Amines: Buffers containing primary or secondary amines (e.g., Tris, HEPES) are highly problematic as the lone pair on the nitrogen atom readily attacks the carbene.

    • Thiols: If your biomolecule or buffer contains thiol groups (e.g., from cysteine residues, dithiothreitol [DTT]), these are potent carbene scavengers.

    • Carboxylates and Phosphates: While weaker nucleophiles than amines or thiols, the carboxylate and phosphate groups in buffers like acetate or phosphate-buffered saline (PBS) can still contribute to carbene quenching, especially at higher concentrations.

Troubleshooting Steps:

  • Buffer Selection: Switch to a non-nucleophilic buffer system. Good alternatives include MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid).

  • Analyte Purity: Ensure your target biomolecule is free from small molecule nucleophiles (e.g., residual purification reagents like Tris or glycine).

  • Degassing: Dissolved oxygen can sometimes participate in side reactions, so degassing your buffer can be beneficial.

Q2: I'm generating my carbene from a diazo compound. Could the precursor itself be the problem?

A2: Diazo Compound Stability and Side Reactions

While diazo compounds are versatile carbene precursors, their stability and reactivity in aqueous media can be a source of low yields.[5][6]

Potential Issues with Diazo Precursors:

  • Hydrolysis: Some diazo compounds are susceptible to hydrolysis, especially at acidic or basic pH, leading to decomposition before carbene formation. Electron-withdrawing groups adjacent to the diazo moiety can increase stability.[5]

  • Protonation: In protic aqueous solutions, the diazo compound can be protonated to form a diazonium ion, which can then undergo nucleophilic substitution or elimination reactions, bypassing the desired carbene pathway.[7]

  • Side Reactions: Diazo compounds can participate in 1,3-dipolar cycloadditions with certain functional groups on your biomolecule, consuming the precursor before carbene generation.[6]

Troubleshooting Steps:

  • pH Control: Maintain the pH of your reaction in a range where your specific diazo compound is most stable. This often falls within the neutral to slightly acidic range, but empirical optimization is crucial.

  • Protecting Groups: For complex syntheses, consider using a protected diazo precursor that is unmasked under the reaction conditions.

  • In Situ Generation: Generate the diazo compound in situ immediately before carbene formation to minimize its decomposition.[5]

Q3: I've optimized my buffer and confirmed my diazo compound is stable, but my yields are still poor. What advanced strategies can I employ to protect the carbene?

A3: Creating a Protective Microenvironment

To shield the short-lived carbene from the bulk aqueous environment, you can create a localized, less-polar microenvironment around the reaction site.

Advanced Strategies:

  • Micellar Catalysis: The use of surfactants to form micelles in water can create a hydrophobic core where the carbene-mediated reaction can proceed with reduced interference from water.[8] The reactants are partitioned into the micellar phase, effectively increasing their local concentration and protecting the carbene.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate the carbene precursor or the reactive portion of the substrate, shielding the carbene from the aqueous phase upon its formation.[11]

Experimental Protocol: Carbene Reaction in a Micellar System

  • Surfactant Selection: Choose a surfactant that forms micelles at a suitable concentration and temperature for your reaction. Common choices include sodium dodecyl sulfate (SDS) for an anionic micelle or cetyltrimethylammonium bromide (CTAB) for a cationic micelle. Non-ionic surfactants like Triton X-100 can also be used.

  • Prepare Micellar Solution: Dissolve the surfactant in your chosen non-nucleophilic buffer at a concentration above its critical micelle concentration (CMC).

  • Add Reactants: Add your biomolecule and diazo compound to the micellar solution. Gentle stirring will facilitate their partitioning into the micelles.

  • Initiate Carbene Formation: Trigger carbene generation (e.g., via photolysis or addition of a catalyst).

  • Reaction and Workup: Allow the reaction to proceed, and then follow your standard workup and purification protocol.

Table 1: Comparison of Strategies to Reduce Carbene Quenching

StrategyPrincipleAdvantagesDisadvantages
Non-Nucleophilic Buffers Minimize external nucleophiles.Simple to implement, cost-effective.May not be sufficient for highly reactive carbenes.
pH Optimization Enhance diazo compound stability.Can significantly reduce precursor decomposition.Optimal pH may not be compatible with biomolecule stability.
Micellar Catalysis Create a protective hydrophobic microenvironment.[8]Can dramatically increase yields, versatile.[8]Requires optimization of surfactant type and concentration, potential for surfactant interference in downstream applications.
Cyclodextrin Encapsulation Shield the reactive site within a molecular cavity.[9]High degree of protection, can enhance selectivity.[10]Requires a good fit between the cyclodextrin and the substrate, can be more expensive.
Q4: How can I be sure that carbene quenching is the primary issue and not another side reaction?

A4: Analytical Approaches to Monitor Carbene Reactions

Monitoring the reaction in real-time or analyzing the product mixture can provide valuable insights into the reaction mechanism and the extent of quenching.

Analytical Techniques:

  • Laser Flash Photolysis (LFP): This technique allows for the direct observation of transient species like carbenes on a very short timescale (nanoseconds to microseconds).[12][13][14] By monitoring the decay of the carbene signal in the presence of different scavengers, you can determine quenching rate constants.[15][16]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the products of quenching reactions (e.g., alcohol formation from reaction with water) and other side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the consumption of starting materials and the formation of products over time, providing kinetic information about the overall reaction.

Experimental Workflow: Investigating Carbene Quenching

G cluster_0 Reaction Setup cluster_1 Carbene Generation & Analysis cluster_2 Data Interpretation A Prepare reaction in non-nucleophilic buffer B Divide into aliquots A->B C Spike aliquots with potential scavengers (e.g., Tris, DTT) B->C D Initiate carbene formation (e.g., photolysis) C->D E Monitor reaction progress (e.g., LC-MS, NMR) D->E F Compare product distribution and yields across samples E->F G Identify scavengers that significantly reduce yield F->G

Caption: Workflow for identifying quenching agents.

By systematically adding potential scavengers to your reaction and observing the impact on the yield and product distribution, you can pinpoint the species responsible for quenching.

Concluding Remarks

Successfully performing carbene-mediated reactions in aqueous buffers requires a careful consideration of the reaction environment and a proactive approach to minimizing quenching. By selecting the appropriate buffer, optimizing reaction conditions, and employing advanced strategies like micellar catalysis or cyclodextrin encapsulation, researchers can unlock the full potential of carbene chemistry for their specific applications. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to delve into the cited literature for more in-depth information.

References

  • Walsh, R. (n.d.). What have we learnt about heavy carbenes through laser flash photolysis studies? Physical Chemistry Chemical Physics.
  • Liu, M. T. H. (n.d.).
  • Toscano, J. P., Platz, M. S., Nikolaev, V., & Popic, V. (n.d.). Carboethoxycarbene. A Laser Flash Photolysis Study. Journal of the American Chemical Society.
  • Khan, H. A., Szostak, M., & Sivasankar, C. (2025).
  • Khan, H. A., Szostak, M., & Sivasankar, C. (2025). Diazo Compounds: Synthesis, Carbene Generation and Reactivity.
  • (2024).
  • (2025). Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate—A Laser Flash Photolysis Study. MDPI.
  • Griller, D., Nazran, A. S., & Scaiano, J. C. (n.d.). Flash photolysis studies of carbenes and their reaction kinetics.
  • (n.d.). (a) Resonance structures of diazo compounds; (b) Classification of...
  • (2023). Carbene Formation or Reduction of the Diazo Functional Group? An Unexpected Solvent-Dependent Reactivity of Cyclic Diazo Imides. PubMed.
  • (n.d.). Rate constants and mechanisms for reactions of carbenes and cations from oxadiazolines and other precursors. McMaster University.
  • Listigovers, N. A., Kazmaier, P. M., & K., M. (n.d.).
  • (2015). Developments in the Photochemistry of Diazo Compounds. SciSpace.
  • (n.d.).
  • (2010).
  • (n.d.). Quantitative studies in carbene chemistry. Part I. Rate-constant ratios for addition of dichlorocarbene to α-methylstyrenes and related olefins. Journal of the Chemical Society B: Physical Organic.
  • (2014).
  • Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science.
  • (n.d.). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. PMC.
  • (2020). 19.5: Carbenes. Chemistry LibreTexts.
  • (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI.
  • (n.d.). Aspects of Nucleophilic Carbene Chemistry. Scilit.
  • (2025). Bioconjugation Protocols: Strategies and Methods.
  • (2023).
  • (2023).
  • (2025). Rate Constants for Reactions of Alkyl Radicals with Water and Methanol Complexes of Triethylborane.
  • (2026). Chemical Reviews Journal.
  • (n.d.). Carbenes – Generation, Structure, Stability, and Reactions. Maharaja College.
  • (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry.
  • (n.d.).

Sources

Technical Support Center: Solving Solubility Issues of Hydrophobic Diazirine Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrophobic diazirine probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these powerful tools for photoaffinity labeling and encounter challenges with their solubility. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and achieve reliable and reproducible results in your experiments.

The Challenge of Hydrophobic Diazirine Probes

Diazirine-based photoaffinity labeling (PAL) is a cornerstone technique for identifying the protein targets of small molecules and elucidating drug-protein interactions.[1][2][3] The design of these probes often incorporates a hydrophobic moiety to mimic the properties of a drug or ligand of interest, which can be crucial for its binding affinity and specificity.[4][5] However, this inherent hydrophobicity presents a significant challenge: poor solubility in the aqueous buffers required for most biological assays.[6]

Consequences of poor solubility are severe and can compromise your experimental outcomes:

  • Precipitation: The probe may fall out of solution upon dilution into your aqueous experimental buffer, leading to an unknown and lower effective concentration.[6]

  • Aggregation: Even without visible precipitation, hydrophobic probes can form aggregates, which can lead to non-specific labeling, altered pharmacological activity, and inconsistent results.[7]

  • Reduced Labeling Efficiency: Both precipitation and aggregation reduce the concentration of the monomeric, active probe available to interact with its target protein, resulting in low or no labeling.[8]

This guide will provide you with the knowledge and practical steps to mitigate these issues and ensure the successful application of your hydrophobic diazirine probes.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve common solubility-related problems you may encounter during your experiments.

Problem: My probe precipitated out of solution when I diluted it into my aqueous buffer.

This is one of the most common issues faced when working with hydrophobic compounds.[6] Here’s how to troubleshoot it:

Immediate Actions:

  • Visual Inspection: Look for cloudiness, turbidity, or visible particles in your solution.

  • Centrifugation: Briefly centrifuge your sample. A pellet at the bottom of the tube is a clear indication of precipitation.

Root Cause Analysis & Solutions:

  • High Final Concentration of Organic Co-Solvent:

    • Explanation: Many hydrophobic probes are initially dissolved in a 100% organic solvent like DMSO or ethanol.[6] While necessary for the initial stock solution, high final concentrations of these solvents can be toxic to cells or interfere with protein function.[9] For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity.[9]

    • Solution: Perform a solvent tolerance test to determine the maximum concentration of your chosen organic solvent that does not affect your specific assay's outcome.[9]

  • Improper Dilution Technique:

    • Explanation: Adding a small volume of a highly concentrated stock solution directly into a large volume of aqueous buffer can cause the probe to rapidly precipitate.

    • Solution: Employ a serial dilution method. Prepare intermediate dilutions of your probe in a mixture of your organic solvent and aqueous buffer before making the final dilution into your assay buffer.[9] When adding the probe stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid mixing.[9]

  • Buffer Incompatibility:

    • Explanation: The pH and ionic strength of your buffer can influence the solubility of your probe, especially if it has ionizable groups.[9][10]

    • Solution: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. For acidic compounds, a higher pH might be beneficial, while for basic compounds, a lower pH may help.[9][10] Always ensure the final pH is compatible with your biological system.

Problem: I suspect my probe is forming aggregates, even without visible precipitation.

Probe aggregation can be a subtle but significant problem, leading to artifacts and unreliable data.

Indicators of Aggregation:

  • Inconsistent results: High variability between replicate experiments.

  • High background labeling: Aggregates can lead to non-specific interactions with proteins and other cellular components.

  • Non-saturable binding: In binding assays, you may not observe the expected saturation kinetics.

Solutions:

  • Utilize Detergents Above Their Critical Micelle Concentration (CMC):

    • Explanation: Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[11][12][13] These micelles have a hydrophobic core that can encapsulate your hydrophobic probe, effectively solubilizing it in the aqueous buffer.[13][14] Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature proteins.[15]

    • Solution: Choose a detergent that is compatible with your experimental system and use it at a concentration above its CMC. A general rule of thumb is to use a detergent concentration of at least 2 times the CMC.[13]

  • Employ Cyclodextrins:

    • Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[16][18][19] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their enhanced solubility and reduced toxicity.[16]

    • Solution: Prepare a solution of your probe with an optimized concentration of a suitable cyclodextrin. The optimal cyclodextrin-to-probe ratio will depend on the specific probe and should be determined empirically.[16]

Problem: My photoaffinity labeling efficiency is very low.

Low labeling efficiency can be a direct consequence of poor probe solubility.

How Solubility Impacts Labeling:

If your probe is precipitated or aggregated, the concentration of the monomeric, active form available to bind to its target is significantly reduced. This leads to a weaker signal or no signal at all in your photoaffinity labeling experiment.

Troubleshooting Steps:

  • Re-evaluate Your Solubilization Strategy: Go back and systematically address the potential for precipitation and aggregation using the strategies outlined above.

  • Perform Control Experiments:

    • Solubility Check: Before your main experiment, perform a small-scale test to confirm that your probe remains in solution under your final experimental conditions. This can be done by centrifuging the final solution and checking for a pellet, or by using techniques like dynamic light scattering (DLS) if available.

    • Competition Experiment: If you have an unlabeled version of your ligand, a competition experiment can help determine if the probe is engaging with the target in a specific manner. A decrease in labeling in the presence of the unlabeled competitor suggests specific binding.[8]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO or ethanol in a cellular assay?

For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity.[9] However, the tolerance can vary between cell lines and assay types. It is always best to perform a solvent tolerance curve for your specific system to determine the highest concentration that does not impact your results.[9]

Q2: How do I choose the right detergent for my experiment? What is the CMC?

The choice of detergent depends on your application. For solubilizing membrane proteins or hydrophobic small molecules without denaturation, non-ionic detergents (e.g., Triton X-100, Tween 20, n-Dodecyl-β-D-maltoside) or zwitterionic detergents (e.g., CHAPS) are generally preferred.[15] The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles.[11][12] It is crucial to work above the CMC to ensure the formation of micelles that can solubilize your probe.[13] The CMC is affected by factors like temperature and ionic strength.[11]

Q3: What are cyclodextrins and how do they work to improve solubility?

Cyclodextrins are ring-shaped molecules made of glucose units.[16][17] They have a "donut" structure with a hydrophobic interior and a hydrophilic exterior.[16] The hydrophobic diazirine probe can be encapsulated within the hydrophobic core, forming an inclusion complex that is water-soluble.[16][18] This effectively increases the apparent solubility of the probe in aqueous solutions.

Q4: Can I sonicate my probe solution to help it dissolve?

Sonication can be a useful technique to break up small aggregates and aid in the initial dissolution of a hydrophobic compound. However, it is not a permanent solution for poor solubility. If the compound is not thermodynamically stable in the solution, it may precipitate out again over time. Also, be cautious with sonication as it can potentially degrade sensitive molecules.

Q5: How does the hydrophobicity of the diazirine probe itself affect its properties?

The hydrophobicity of a diazirine probe can influence more than just its solubility. It can affect its cell permeability, subcellular localization, and non-specific binding to lipids and other hydrophobic cellular components.[4][5][20] Therefore, while some hydrophobicity may be necessary for target binding, excessive lipophilicity can lead to challenges in handling and interpretation of results.

Experimental Protocols

Here are detailed, step-by-step protocols for common methods to improve the solubility of your hydrophobic diazirine probes.

Protocol 1: Solubilizing a Hydrophobic Diazirine Probe Using a Co-solvent (e.g., DMSO)

This protocol describes the preparation of a working solution of a hydrophobic probe using a serial dilution method with an organic co-solvent.

Materials:

  • Hydrophobic diazirine probe

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the hydrophobic diazirine probe in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the probe is completely dissolved. This is your primary stock solution. Store appropriately, protected from light.

  • Perform Serial Dilutions:

    • Instead of a single large dilution, perform a series of dilutions.[9] For example, to get a 10 µM final concentration in your assay with a final DMSO concentration of 0.1%, you could perform the following steps:

      • Intermediate Dilution 1: Dilute your 10 mM stock solution 1:10 in 100% DMSO to get a 1 mM solution.

      • Intermediate Dilution 2: Dilute the 1 mM solution 1:10 in your aqueous assay buffer to get a 100 µM solution with 10% DMSO. Vortex immediately and vigorously during this step.[9]

      • Final Dilution: Dilute the 100 µM solution 1:10 in your aqueous assay buffer to get the final 10 µM working solution with 1% DMSO. (Adjust dilutions to achieve your desired final solvent concentration).

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If possible, centrifuge a small aliquot to confirm there is no pellet.

Protocol 2: Using Detergents to Prepare a Working Solution

This protocol outlines the use of a detergent to solubilize a hydrophobic diazirine probe.

Materials:

  • Hydrophobic diazirine probe

  • 100% DMSO

  • Aqueous assay buffer

  • Detergent (e.g., Triton X-100, CHAPS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Detergent Stock Solution:

    • Prepare a stock solution of your chosen detergent in the aqueous assay buffer at a concentration well above its CMC (e.g., 10-20 times the CMC).

  • Prepare the Probe Stock Solution:

    • Dissolve the hydrophobic diazirine probe in a minimal amount of 100% DMSO to create a high-concentration stock solution.

  • Prepare the Final Working Solution:

    • In a fresh tube, add the appropriate volume of the detergent stock solution to your aqueous assay buffer to achieve a final detergent concentration that is at least twice the CMC.[13]

    • While vortexing, slowly add the required volume of the probe stock solution to the detergent-containing buffer.

    • The final concentration of DMSO should be kept as low as possible and within the tolerance limits of your assay.

Protocol 3: Enhancing Solubility with Cyclodextrins

This protocol describes the use of a cyclodextrin to improve the solubility of a hydrophobic probe.

Materials:

  • Hydrophobic diazirine probe

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Cyclodextrin Stock Solution:

    • Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 10-20% w/v). This solution should be clear.

  • Prepare the Probe-Cyclodextrin Complex:

    • Add the hydrophobic diazirine probe (as a solid or from a concentrated organic stock) to the HP-β-CD solution. The molar ratio of probe to cyclodextrin will need to be optimized, but a starting point could be a significant molar excess of cyclodextrin.

    • Vortex the mixture vigorously for several minutes.

    • If the probe is not fully dissolved, you can sonicate the solution in a water bath for short intervals.

    • Allow the solution to equilibrate, for example, by rotating it at room temperature for a few hours or overnight.

  • Final Preparation:

    • Before use, centrifuge the solution at high speed to pellet any undissolved probe.

    • Use the clear supernatant as your working solution. The concentration of the solubilized probe in the supernatant may need to be determined analytically (e.g., by UV-Vis spectroscopy) if a precise concentration is required.

Data Tables and Visualizations

Table 1: Common Co-solvents for Hydrophobic Probes
Co-solventPropertiesTypical Final Concentration in Cell-Based Assays
Dimethyl Sulfoxide (DMSO) Aprotic, dissolves both polar and non-polar compounds.[21]< 0.5%[9]
Ethanol Protic, can be less toxic than DMSO for some applications.< 1%
Polyethylene Glycol (PEG) Water-soluble polymer, can be used to formulate hydrophobic compounds.Varies with MW and formulation
Table 2: Common Detergents for Solubilizing Hydrophobic Molecules
DetergentTypeCMC (mM in water)
Triton X-100 Non-ionic~0.24
Tween 20 Non-ionic~0.06
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.17
CHAPS Zwitterionic~6-10
Sodium Dodecyl Sulfate (SDS) Anionic~8.3[12]

Note: CMC values are approximate and can be affected by buffer composition, ionic strength, and temperature.[11]

Diagram 1: States of a Hydrophobic Probe in Aqueous Solution

G cluster_4 A Monomeric Probe (Active) B Precipitated Probe (Inactive) C Probe Aggregates (Prone to non-specific interactions) C->B Sol1 Use Detergents > CMC or Cyclodextrins C->Sol1 D Micelle-Encapsulated Probe (Solubilized & Active) Start Hydrophobic Probe in Organic Solvent Dilution Dilution into Aqueous Buffer Start->Dilution Dilution->A Successful Solubilization Dilution->B Poor Solubility Dilution->C Sub-optimal Conditions Sol1->D

Caption: States of a hydrophobic probe in aqueous solution.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G Start Experiment Start: Dilute Hydrophobic Probe into Aqueous Buffer Q1 Is the solution cloudy or is there a precipitate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Optimize Dilution Protocol: - Use serial dilution - Vortex during dilution - Lower final co-solvent % A1_Yes->Action1 Q3 Are you observing: - High background? - Inconsistent results? A1_No->Q3 Q2 Is the issue resolved? Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Proceed Proceed with Experiment A2_Yes->Proceed Action2 Consider Alternative Solubilization: - Use Detergents > CMC - Use Cyclodextrins - Adjust buffer pH A2_No->Action2 Action2->Proceed A3_Yes Yes (Suspect Aggregation) Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->Action2 A3_No->Proceed

Caption: Troubleshooting workflow for solubility issues.

References

  • Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays - Benchchem.
  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC.
  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.
  • 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC.
  • Detergent types and critical micelle concentrations (CMC) - NovoPro Bioscience.
  • Critical micelle concentration (CMC) - OpenWetWare.
  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors - PubMed.
  • DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION Takenori Tomohiro* and - Semantic Scholar.
  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - MDPI.
  • MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications.
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling - TCI Chemicals.
  • Smart Solvents in Drug Delivery Systems - Allan Chemical Corporation | allanchem.com.
  • (PDF) Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors - ResearchGate.
  • Photoaffinity labeling in target- and binding-site identification - PMC.
  • Critical micelle concentration - Wikipedia.
  • Importance of detergent micelle levels in membrane protein purification - G-Biosciences.
  • Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan - CORE.
  • A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC.
  • Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions.
  • Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water - MDPI.
  • Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm.
  • Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes - PMC.
  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' - ResearchGate.
  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients.
  • Investigation of the Interactions between the Hydrophobic Cavities of Cyclodextrins and Pullulanase - PMC - NIH.
  • Cyclodextrin Inclusion Complexes with a Solvatochromic Fluorescent Probe | Request PDF.
  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry - ACS Publications.
  • Solubility issue of hydrophobic curcuminoid compounds in aqueous buffer for bioassay.
  • Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - ResearchGate.
  • Labeling Preferences of Diazirines with Protein Biomolecules - ChemRxiv.
  • Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry - ResearchGate.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Buffers.
  • Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich.
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes.
  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines - Who we serve.
  • Impact of aggregation on fluorescence sensitivity of molecular probes towards nitroaromatic compounds - Journal of Materials Chemistry C (RSC Publishing).
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
  • Photoaffinity labelling with small molecules - OUCI.

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effect of pH on trifluoromethyl diazirine photolysis efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting and optimizing experiments involving trifluoromethyl diazirine photolysis. This guide is designed to provide in-depth technical insights and practical solutions to common challenges encountered in the field. We understand that experimental success hinges on a nuanced understanding of the underlying chemistry. Therefore, this center goes beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our application scientists receive regarding the use of trifluoromethyl diazirines in photoaffinity labeling and cross-linking experiments.

Q1: How does pH affect the stability of the trifluoromethyl diazirine group itself?

A: Trifluoromethyl diazirines are known for their remarkable stability across a wide range of pH conditions, from acidic to basic, in the absence of light.[1][2][3][4] This stability is a key advantage over other photophores, allowing for flexibility in experimental design and buffer selection.[1] One study specifically notes their stability in 1 M acid or base for at least 30 minutes in the dark.[3][4] This inherent stability ensures that the diazirine moiety remains intact during probe synthesis, purification, and incubation with biological targets prior to photoactivation.

Q2: What is the primary effect of pH on the photolysis of trifluoromethyl diazirines?

A: The primary influence of pH is not on the initial photolysis event, which generates a highly reactive carbene, but rather on the potential side reactions and the reactivity of the generated carbene's isomeric precursor, the diazo compound.[5][6][7][8] Upon UV irradiation (typically around 350-365 nm), trifluoromethyl diazirines extrude nitrogen gas to form a carbene.[9][10] However, a competing reaction is the photoisomerization to a linear diazo intermediate.[2][7]

In acidic conditions, this diazo intermediate can be protonated to form a diazonium species.[7][8] This species is a potent alkylating agent and shows a preference for reacting with acidic amino acid residues like aspartic acid and glutamic acid.[5][6][8] This can lead to a pH-dependent labeling bias, which is a critical consideration when interpreting labeling results.[5][6] Aryl-trifluorodiazirines are reported to be less prone to this pH-dependent reactivity, primarily reacting through the carbene intermediate.[5]

Q3: Can pH influence the types of amino acid residues labeled by the carbene?

A: Yes, indirectly. While the carbene itself is highly reactive and can insert into various C-H, O-H, and N-H bonds, the local pH can influence the protonation state of amino acid side chains, potentially affecting their nucleophilicity and accessibility.[1][9] More significantly, as mentioned in the previous answer, acidic pH can promote the formation of a diazo intermediate that preferentially reacts with acidic residues.[5][6] This can skew the labeling profile away from what would be expected from a purely carbene-mediated reaction.

Q4: Are there optimal pH ranges for conducting trifluoromethyl diazirine photolysis experiments?

A: While there isn't a single "optimal" pH for all applications, a neutral to slightly basic pH (e.g., pH 7.4-8.0) is often a good starting point for many biological experiments. This is because most proteins and cellular systems are stable and functionally active in this range.[11] However, the ideal pH will ultimately depend on the specific biological system and the goals of the experiment. For instance, if you are studying a protein that is most active at an acidic pH, you will need to conduct the experiment under those conditions, while being mindful of the potential for diazo-mediated side reactions. It is crucial to maintain a consistent and well-buffered pH throughout the experiment to ensure reproducibility.[12]

Q5: How does the solvent environment, in conjunction with pH, impact the photolysis efficiency?

A: The solvent environment plays a significant role. The photolysis of trifluoromethyl diazirines generates both the desired carbene and a diazo isomer, and the ratio of these species can be influenced by the solvent.[13] While a direct correlation between solvent polarity and the diazo-to-carbene ratio has not been definitively established, the solvent can affect the stability and reactivity of these intermediates.[13] For example, the highly reactive carbene can be quickly quenched by water molecules, which can be an advantage in minimizing non-specific labeling.[1][10] When working with different buffer systems at various pH values, it's important to consider that the buffer components themselves could potentially react with the generated carbene.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during trifluoromethyl diazirine photolysis experiments, with a focus on pH-related factors.

Observed Problem Potential Cause(s) Related to pH Recommended Solution(s)
Low Labeling Efficiency 1. Carbene Quenching: The highly reactive carbene is rapidly quenched by water.[1][10] 2. Suboptimal pH for Target Activity: The target protein may not be in its native, binding-competent conformation at the experimental pH. 3. Protonation of the Target: The pH may alter the charge of the binding pocket, hindering the binding of your probe.1. While some quenching is unavoidable and even beneficial, ensure the probe concentration is sufficient. 2. Optimize the pH to match the known optimal conditions for your target protein's activity.[14] 3. Perform a pH titration experiment to identify the optimal pH for probe binding and labeling.
High Non-Specific Labeling 1. Diazo Intermediate Reactivity: Under acidic conditions, the formation of a reactive diazo intermediate can lead to preferential labeling of acidic residues, which may not be specific to the binding site.[5][6][8] 2. Long Irradiation Times: Extended exposure to UV light can sometimes lead to non-specific labeling.[1]1. If possible, perform the experiment at a neutral or slightly basic pH to minimize the formation of the protonated diazo species. Consider using an aryl-trifluorodiazirine, which is less prone to this side reaction.[5] 2. Optimize the irradiation time to be as short as possible while still achieving sufficient labeling.
Inconsistent or Irreproducible Results 1. Poorly Buffered Solution: Fluctuations in pH during the experiment can lead to variability in labeling patterns and efficiency.[12] 2. Buffer Interference: Some buffer components may react with the carbene or influence the stability of the target protein.1. Use a buffer with a pKa close to the desired experimental pH and at a sufficient concentration to maintain a stable pH throughout the experiment.[12] 2. If buffer interference is suspected, test a few different buffer systems with the same pH to see if the results change.
Evidence of Probe Degradation (before photolysis) Extreme pH: Although trifluoromethyl diazirines are generally stable, prolonged exposure to very strong acids or bases could potentially lead to degradation.[3][4]Ensure that the pH of all solutions used in the experiment is within a reasonable range (typically pH 4-10) for prolonged incubations.

Experimental Protocol: Optimizing pH for Photolabeling

This protocol provides a general framework for determining the optimal pH for a trifluoromethyl diazirine-based photoaffinity labeling experiment.

Objective: To identify the pH that yields the highest specific labeling of a target protein with minimal non-specific background.

Materials:

  • Trifluoromethyl diazirine-containing photoaffinity probe

  • Purified target protein

  • A series of buffers covering a range of pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris or HEPES for pH 7-9).[12][15] Ensure all buffers are prepared at the same ionic strength.

  • UV lamp (350-365 nm)[9][10]

  • Apparatus for sample analysis (e.g., SDS-PAGE, mass spectrometer)

Procedure:

  • Buffer Exchange: Prepare aliquots of your target protein in each of the different pH buffers.

  • Probe Incubation: Add the photoaffinity probe to each protein aliquot at a predetermined concentration. Incubate the samples in the dark for a time sufficient to allow for binding to the target.

  • Control Samples: For each pH condition, prepare a "-UV" control sample that will not be irradiated.

  • Photolysis: Irradiate the samples with UV light (350-365 nm) for a fixed duration.[16] Ensure consistent distance and intensity of the UV source for all samples.

  • Quenching (Optional): The reaction is typically quenched by the rapid reaction of the carbene. However, if desired, a quenching reagent can be added after photolysis.

  • Analysis: Analyze the labeling efficiency and specificity for each pH condition using your chosen analytical method (e.g., gel electrophoresis followed by autoradiography or western blotting, or mass spectrometry).

  • Data Interpretation: Compare the labeling intensity of the target protein across the different pH conditions. The optimal pH will be the one that shows the strongest specific signal with the lowest background.

Visualizing the Reaction Pathways

The following diagram illustrates the key photochemical pathways of trifluoromethyl diazirines and the influence of pH.

Trifluoromethyl_Diazirine_Photolysis cluster_photolysis Photolysis (UV Light, ~365 nm) cluster_reactions Subsequent Reactions Diazirine Diazirine Carbene Carbene Diazirine->Carbene N2 Extrusion Diazo Intermediate Diazo Intermediate Diazirine->Diazo Intermediate Isomerization Insertion Products Insertion Products Carbene->Insertion Products Insertion into C-H, O-H, N-H Protonated Diazo Protonated Diazo Diazo Intermediate->Protonated Diazo Acidic pH (H+) Alkylation of Acidic Residues Alkylation of Acidic Residues Protonated Diazo->Alkylation of Acidic Residues

Caption: pH-dependent photolysis pathways of trifluoromethyl diazirines.

References

  • Diazirine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Smith, G. A., & Knowles, J. R. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Methods in Enzymology, 523, 325–342. [Link]

  • Woo, C. M., et al. (2022). Labeling preferences of diazirines with protein biomolecules. Nature Communications, 13(1), 456. [Link]

  • Platz, M. S., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry, 2(5), 337–341. [Link]

  • Geri, J. B., et al. (2020). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 11(30), 7965–7971. [Link]

  • Woo, C. M., et al. (2022). Labeling Preferences of Diazirines with Protein Biomolecules. Research Square. [Link]

  • Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of Biological Chemistry, 255(8), 3313–3318. [Link]

  • Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(14), 9036–9044. [Link]

  • Conway, L. P., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(32), 12053-12063. [Link]

  • Wang, T., et al. (2023). Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Carbenes for High-Resolution Protein Labeling with Red Light. ChemRxiv. [Link]

  • Hashimoto, M., & Hatanaka, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. HUSCAP. Retrieved February 15, 2026, from [Link]

  • Coin, I. (2017). Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. Journal of Visualized Experiments, (130), e56698. [Link]

  • Russell, J. J., et al. (2023). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv. [Link]

  • Lin, J., et al. (2007). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Methods in Molecular Biology, 374, 113–129. [Link]

  • Belsom, A., & Rappsilber, J. (2022). Photo-crosslinkers boost structural information from crosslinking mass spectrometry. Biochemical Society Transactions, 50(1), 1–11. [Link]

  • Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of Biological Chemistry, 255(8), 3313–3318. [Link]

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. (2022). ACS Organic & Inorganic Au, 2(1), 29–42. [Link]

  • Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Retrieved February 15, 2026, from [Link]

  • Li, H., et al. (2022). Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents. Steroids, 180, 108985. [Link]

  • Diazirine photodissociation and solvent effects. (n.d.). DR-NTU. Retrieved February 15, 2026, from [Link]

  • Li, H., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Digital Commons@Becker. [Link]

  • Li, H., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(54), 36481–36489. [Link]

  • Hashimoto, M., & Hatanaka, Y. (n.d.). Practical conditions for photoaffinity labeling with 3-trifluoromethyl-3-phenyldiazirine photophore. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Diazirine Photo-Crosslinking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazirine photo-crosslinking mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying true protein-protein or small molecule-protein interactions while minimizing and identifying false positives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

Introduction: The Power and Pitfalls of Diazirine Chemistry

Diazirine-based photo-crosslinkers are powerful tools for capturing transient and stable interactions in complex biological systems.[1][2] Upon activation with UV light (~350-365 nm), they form highly reactive carbene intermediates that can covalently link interacting molecules in close proximity.[1][3][4] This allows for the "trapping" of interactions that might not survive standard purification techniques.[3]

However, this high reactivity is a double-edged sword. The carbene intermediate is short-lived but highly promiscuous, capable of inserting into a wide range of chemical bonds.[5] This can lead to non-specific crosslinking and the generation of false-positive results, making data interpretation a significant challenge.[1][5] This guide will provide you with the knowledge and tools to confidently identify and eliminate these false positives.

The Chemistry of Crosslinking and Potential for Artifacts

Upon UV irradiation, a diazirine primarily isomerizes to a linear diazo intermediate.[6][7][8] This diazo species can then be further photo-activated to form the highly reactive carbene.[6][7] Both the diazo and carbene intermediates can react with amino acid side chains.[6][7] Notably, the diazo intermediate shows a preference for reacting with acidic residues like aspartic and glutamic acid, while the carbene is more indiscriminate.[5][6][8] This inherent reactivity preference is a key source of systematic, non-interaction-specific background signal.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during diazirine photo-crosslinking MS experiments.

Q1: My dataset is dominated by cross-links to highly abundant proteins (e.g., albumin, actin, tubulin). Are these real interactions?

Answer: It's highly likely that a large portion of these are false positives arising from the random, proximity-based labeling of abundant proteins. The highly reactive carbene generated from the diazirine will react with any protein in its immediate vicinity upon photoactivation.[5] If your protein of interest is near a highly abundant protein simply by chance, a cross-link can occur.

Troubleshooting Steps:

  • Competition Experiment: This is the gold-standard for distinguishing specific interactions from non-specific background.[3] In this control, you perform the crosslinking experiment in the presence of an excess of a "competitor" molecule that is structurally similar to your probe but lacks the diazirine moiety.[3] A true interaction partner will show a significant decrease in crosslinking efficiency in the presence of the competitor, while a false positive will not.

  • Quantitative Proteomics: Employ quantitative MS techniques (e.g., SILAC, TMT, or label-free quantification) to compare the abundance of cross-linked proteins between your primary experiment and a negative control (e.g., no UV irradiation, or a competition experiment). True interactors should be significantly enriched in the primary experiment.

  • No-UV Control: A crucial control is to perform the entire experimental workflow without the UV activation step. Any proteins identified in this control are likely binding non-covalently to your probe or the affinity resin and should be considered false positives.

Q2: I'm seeing a high number of cross-links to acidic residues (Asp, Glu). Is this a real binding motif?

Answer: While it could be part of a genuine binding interface, a strong bias towards acidic residues is often an artifact of diazirine chemistry. The diazo intermediate formed during photoactivation has a known preference for reacting with protonated carboxylic acids.[5][6][8] This can lead to an overrepresentation of cross-links to acidic residues, regardless of a specific interaction.

Troubleshooting Steps:

  • Analyze the Cross-linked Site: Examine the location of the cross-link within the protein structure (if known). Is the acidic residue located in a known binding pocket or on an exposed surface loop? Cross-links to surface-exposed acidic residues are more likely to be non-specific.

  • Vary Irradiation Conditions: The formation of the diazo intermediate versus the carbene can be influenced by the UV irradiation time and intensity.[6][7] Experimenting with shorter irradiation times may favor carbene formation and reduce the bias towards acidic residues, although this may also decrease overall crosslinking efficiency.

  • Use Aryl Diazirines: If you suspect the alkyl diazo intermediate is a major source of artifacts, consider using an aryl-trifluorodiazirine. This class of diazirines tends to react more through a carbene intermediate, showing less preference for acidic residues.[8]

Q3: My crosslinking efficiency is very low, and I'm not detecting my expected interaction partner. What could be wrong?

Answer: Low crosslinking efficiency can be due to several factors, from experimental setup to the nature of the interaction itself.

Troubleshooting Steps:

  • Verify Probe Integrity and Activity: Before a complex experiment, confirm that your diazirine probe is active. This can be done by irradiating the probe in a simple protein solution (e.g., BSA) and checking for a mass shift by MS.

  • Optimize UV Irradiation: The wavelength, intensity, and duration of UV exposure are critical.[3][9] Ensure your UV lamp is emitting at the correct wavelength for diazirine activation (~365 nm).[1][10] Perform a time-course experiment to determine the optimal irradiation time for your specific setup.[3]

  • Consider the Interaction Dynamics: Photo-crosslinking captures a snapshot in time. If the interaction is very transient or if the diazirine moiety is not positioned correctly within the binding interface during the interaction, crosslinking may be inefficient.

  • Check Probe Concentration: The concentration of the photo-affinity probe should be optimized. Titrate the probe concentration to find a balance between efficient crosslinking of the target and minimizing background labeling.[3]

Experimental Protocols

Protocol 1: Competition-Based Validation of Putative Interactions

This protocol outlines a quantitative MS experiment to differentiate true interactors from non-specific background.

  • Sample Preparation: Prepare at least three replicate samples for each condition:

    • Condition A (Experimental): Your biological system (e.g., cell lysate, purified protein complex) with the diazirine probe.

    • Condition B (Competition Control): Your biological system with the diazirine probe and a 50-100 fold molar excess of a non-crosslinkable competitor molecule.

    • Condition C (No-UV Control): Your biological system with the diazirine probe, but this sample is not exposed to UV light.

  • Incubation: Incubate all samples under conditions that promote the interaction of interest.

  • UV Irradiation: Expose samples from Conditions A and B to UV light (e.g., 365 nm) for the optimized duration. Keep Condition C in the dark.

  • Enrichment and Digestion: Proceed with your standard workflow for enriching the cross-linked species (e.g., biotin-streptavidin affinity purification if your probe has a biotin handle), followed by proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative LC-MS/MS.

  • Data Analysis:

    • Proteins identified in Condition C are considered non-specific binders to the probe or resin.

    • Compare the relative abundance of each identified protein between Condition A and Condition B. A true interaction partner should show a significant reduction in abundance in Condition B. False positives will have similar abundances in both conditions.

Protocol 2: In-Silico Filtering of Crosslinking Data

Specialized software is essential for identifying cross-linked peptides from complex MS data.

  • Database Search: Use a dedicated crosslinking search engine (e.g., pLink, MeroX, Kojak) to analyze your raw MS files.

  • Define Search Parameters:

    • Specify the mass of your crosslinker and the masses of any modifications.

    • Define the enzyme used for digestion and the number of allowed missed cleavages.

    • Set appropriate mass tolerances for precursor and fragment ions.

    • Crucially, specify the amino acid residues that the crosslinker can react with. For diazirines, it is advisable to initially allow for reaction with all amino acids due to the high reactivity of the carbene, but pay close attention to any bias in the results.

  • Filtering and Validation:

    • Apply a strict false discovery rate (FDR) cutoff (e.g., 1-5%) at the peptide-spectrum match (PSM) level.

    • Manually inspect the MS/MS spectra of high-scoring, putative cross-links to ensure high-quality fragmentation data supports the identification.

    • Prioritize cross-links that are identified across multiple replicates.

Visualizing Workflows and Logic

Diagram 1: General Experimental Workflow for Diazirine Photo-Crosslinking

G cluster_prep Preparation cluster_crosslink Crosslinking cluster_analysis Analysis prep_sample Prepare Biological Sample (e.g., Cell Lysate) add_probe Incubate with Diazirine Probe prep_sample->add_probe uv_irrad UV Irradiation (~365 nm) add_probe->uv_irrad quench Quench Reaction (Optional) uv_irrad->quench enrich Enrich Cross-linked Species quench->enrich digest Proteolytic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Validation lcms->data_analysis

Caption: A typical workflow for a diazirine photo-crosslinking experiment.

Diagram 2: Logic for Discriminating True vs. False Positives

G outcome Requires Further Validation start Putative Cross-link Identified no_uv_control Present in No-UV Control? start->no_uv_control competition_control Signal Reduced in Competition Control? no_uv_control->competition_control No false_positive High Likelihood of False Positive no_uv_control->false_positive Yes biologically_plausible Biologically Plausible? competition_control->biologically_plausible Yes competition_control->false_positive No biologically_plausible->outcome No true_positive High Likelihood of True Positive biologically_plausible->true_positive Yes

Caption: A decision tree for classifying putative cross-links.

Data Summary Tables

Table 1: Common Adduct Masses for Tryptic Peptides
Reacting SpeciesModificationMass Shift (Monoisotopic)Notes
CarbeneInsertion into C-H+12.0000 DaHighly reactive, non-specific
CarbeneInsertion into O-H+12.0000 Dae.g., Ser, Thr, Tyr
CarbeneInsertion into N-H+12.0000 Dae.g., Lys, Arg, His, Trp
CarbeneInsertion into S-H+12.0000 Dae.g., Cys
Diazo IntermediateReaction with -COOH+14.0157 Da (ester formation)Preference for Asp, Glu.[5]

Note: The exact mass shift will depend on the structure of the diazirine-containing probe minus the N₂ that is lost upon photoactivation.

References

  • Smith, E. J., & Bogyo, M. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 79-96. [Link]

  • Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899. [Link]

  • van der Gracht, A. M. F., et al. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 98(5), 565-576. [Link]

  • Anim, T. B. (2016). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]

  • Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Semantic Scholar. [Link]

  • Shigdel, U. K., Zhang, J., & He, C. (2008). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Angewandte Chemie International Edition, 47(1), 90-93. [Link]

  • Kubota, K., et al. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. Journal of the American Chemical Society, 144(44), 20499-20510. [Link]

  • Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

  • Parker, C. G., & Histen, G. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Chemical Science, 12(20), 7069-7075. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Photo-crosslinkers boost structural information from crosslinking mass spectrometry. Essays in Biochemistry, 62(1), 15-24. [Link]

  • Lang, K., & Chin, J. W. (2014). Genetically encoded crosslinkers to address protein–protein interactions. The FEBS Journal, 281(8), 1959-1971. [Link]

  • Jiang, Y., et al. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Springer Nature Research Communities. [Link]

  • Kleiner, R. E., et al. (2018). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 140(1), 189-196. [Link]

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Validation & Comparative

A Comparative Guide to Validating Diazirine Crosslinking Specificity with Competition Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of molecular interactions, photo-affinity labeling (PAL) stands out as a powerful technique to identify and characterize binding partners in their native environments.[1][2] Among the arsenal of photo-activatable crosslinkers, diazirines have gained prominence due to their small size, high reactivity, and efficient activation with long-wave UV light, which minimizes protein damage.[3][4] However, the high reactivity of the carbene intermediates generated upon photoactivation necessitates rigorous validation to distinguish specific, biologically relevant interactions from non-specific background labeling.[1][5] This guide provides an in-depth, objective comparison of diazirine crosslinking with other alternatives and presents a detailed, self-validating experimental protocol for confirming specificity using competition assays.

The Imperative of Specificity Validation

The ultimate goal of a photo-crosslinking experiment is to covalently capture a genuine interaction between a molecule of interest (e.g., a small molecule drug) and its protein target. Diazirine-based probes, when activated by UV light, generate highly reactive carbene intermediates that can insert into various chemical bonds in close proximity.[3][5][6] While this reactivity is advantageous for capturing interactions, it also poses a significant challenge: the potential for non-specific labeling of abundant or "sticky" proteins that are not true biological partners.[1]

The Mechanism of Diazirine Photo-Crosslinking

Upon irradiation with UV light (typically around 350-370 nm), the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate.[5][6] This carbene can then rapidly and indiscriminately insert into neighboring C-H, N-H, or O-H bonds, forming a stable covalent linkage.[6] Recent studies have revealed a more nuanced mechanism involving the formation of a diazo intermediate, which can exhibit preferential reactivity towards polar amino acid residues.[8][9][10] The short half-life of the carbene intermediate favors the labeling of molecules in the immediate vicinity, making it an excellent tool for mapping direct binding events.[11]

Diazirine_Activation Diazirine Diazirine Probe Carbene Reactive Carbene Intermediate Diazirine->Carbene - N₂ UV_Light UV Light (350-370 nm) UV_Light->Diazirine Crosslinked_Product Covalently Crosslinked Product Carbene->Crosslinked_Product Target Target Protein Target->Crosslinked_Product

Caption: Mechanism of diazirine photo-activation and crosslinking.

Designing a Robust Competition Assay: A Step-by-Step Protocol

A well-designed competition assay is a self-validating system that provides unequivocal evidence for the specificity of your diazirine probe.

Probe and Competitor Selection
  • Photo-affinity Probe: The design of your diazirine-containing probe is critical. It should retain high affinity for the target, comparable to the parent molecule.[5] Often, a reporter tag like biotin or a clickable alkyne group is included for downstream detection and enrichment.[1]

  • Competitor: The ideal competitor is the unmodified parent compound (the molecule your probe is based on) that lacks the photoreactive diazirine group.[5] This ensures that the competition is for the same binding site. Alternatively, a known ligand or inhibitor of the target protein can be used.

Experimental Controls

To ensure the validity of your results, several controls are essential:

  • No UV Control: A sample containing the probe and the protein mixture but not exposed to UV light. This control accounts for any non-photochemical labeling.

  • No Probe Control: A sample containing only the protein mixture, exposed to UV light. This control identifies any UV-induced protein aggregation or background.

  • DMSO/Vehicle Control: A sample containing the probe, protein mixture, and the same concentration of the solvent (e.g., DMSO) used to dissolve the competitor. This is your positive control for specific labeling.

Experimental Workflow

Competition_Assay_Workflow cluster_prep Sample Preparation A Control Sample: Probe + Protein Incubation Incubate (e.g., 15 min at 4°C) A->Incubation B Competition Sample: Probe + Protein + Competitor B->Incubation C No UV Control: Probe + Protein C->Incubation UV_Irradiation UV Irradiation (~365 nm) Incubation->UV_Irradiation No_UV No UV Irradiation Incubation->No_UV Analysis Analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) UV_Irradiation->Analysis No_UV->Analysis

Caption: Workflow for a diazirine crosslinking competition assay.

Detailed Steps:

  • Prepare Samples: In separate microcentrifuge tubes, prepare your control and competition samples. For the competition sample, pre-incubate the protein mixture with a 10- to 100-fold molar excess of the competitor compound for about 15 minutes at 4°C before adding the photo-affinity probe.[5]

  • Add Probe: Add the diazirine-containing probe to all samples (except the "no probe" control) to a final concentration that is empirically determined to give a robust signal.

  • Incubate: Incubate all samples for a sufficient time to allow the probe to bind to its target.

  • UV Irradiation: Place the samples on ice, approximately 5-10 cm from a UV lamp (e.g., 365 nm). Irradiate for 1-5 minutes.[5] The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.[4][5] Keep the "No UV" control covered in foil.

  • Quench Reaction (Optional): Some protocols include the addition of a scavenger molecule to quench any unreacted carbene intermediates.

  • Analysis: Analyze the samples using your preferred method:

    • SDS-PAGE and Western Blotting: If your probe has a reporter tag like biotin, you can visualize the crosslinked proteins using streptavidin-HRP. A specific band should appear in the positive control and be significantly reduced or absent in the competition sample.

    • Quantitative Mass Spectrometry: For unbiased, proteome-wide analysis, labeled proteins can be enriched (e.g., using streptavidin beads for biotin-tagged probes) and identified by mass spectrometry.[12]

Data Interpretation

The results of a successful competition assay are typically clear and unambiguous.

Sample Condition Expected Outcome Interpretation
Probe + UV Strong signal for the target protein.Successful crosslinking.
Probe + Competitor + UV Significantly reduced or absent signal for the target protein.The crosslinking is specific to the binding site.
Probe - UV No signal.The labeling is light-dependent.
Background Bands Signal intensity is not affected by the competitor.These are non-specific interactions.

A dose-dependent decrease in the labeling of the target protein with increasing concentrations of the competitor provides strong evidence for a specific interaction.[1][7][13]

Comparative Analysis: Diazirines vs. Other Photoreactive Groups

While diazirines are highly effective, it's important to understand their properties in the context of other commonly used photo-crosslinkers.

Feature Diazirines Benzophenones Aryl Azides
Reactive Intermediate Carbene, DiazoBiradical (triplet state)Nitrene
Activation Wavelength ~350-380 nm[11]~350-365 nm[14]~250-300 nm (can be shifted)
Reactivity Highly reactive, inserts into C-H, N-H, O-H bonds.[11]Reacts preferentially with C-H bonds.[11]Can undergo intramolecular rearrangement.
Specificity Short-lived carbene favors proximal labeling; diazo intermediate can be selective for polar residues.[8][11]Longer-lived triplet state may lead to less specific labeling.[11]Can be less specific due to rearrangement.
Advantages Small size, high crosslinking efficiency, activated by less damaging long-wave UV light.[3][15]Relatively stable, not quenched by water.[14]Historically well-established.
Disadvantages High reactivity can lead to non-specific labeling if not controlled.[11]Larger and more hydrophobic, can increase non-specific hydrophobic interactions.[16]Activated by shorter, more damaging UV wavelengths; can be reduced by thiols.[1][2]

Troubleshooting Common Issues

  • Low Crosslinking Efficiency:

    • Optimize the concentration of the probe and the UV irradiation time and intensity.[5]

    • Ensure the probe design does not significantly diminish binding affinity.

  • High Background/Non-Specific Labeling:

    • Perform thorough competition experiments to identify specific binders.

    • Include appropriate controls to account for non-specific interactions.[1]

    • Optimize the probe concentration; lower concentrations may reduce non-specific labeling.

  • Precipitation of Molecule During Labeling:

    • This may occur if too much label is attached. Try lowering the molar ratio of the label to the molecule.[17]

Conclusion

Diazirine-based photo-crosslinking is a potent tool for dissecting molecular interactions, but its power is only fully realized when coupled with rigorous validation of specificity. The competition assay is an indispensable component of any photo-affinity labeling workflow, providing a clear and reliable method to distinguish true biological interactions from non-specific background. By following the detailed protocols and understanding the comparative advantages of different crosslinkers outlined in this guide, researchers can confidently identify and validate protein targets, accelerating the pace of discovery in chemical biology and drug development.

References

  • Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
  • Mechanism of diazirine photo‐crosslinking.
  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (July 19 2024).
  • Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry. (July 22 2024). College of Chemistry and Molecular Engineering.
  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (May 08 2013). PMC.
  • Photoaffinity labeling in target- and binding-site identific
  • Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine.
  • Comparison of photoactivatable crosslinkers for in-gel immunoassays. (September 30 2021). RSC Publishing.
  • A Comparative Analysis of Benzophenone and Diazirine Photo-Crosslinkers for Biological Research. Benchchem.
  • Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. (October 27 2022). ACS Chemical Biology.
  • Photoaffinity Labeling of Plasma Proteins. (November 08 2013). MDPI.
  • Bpa vs.
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (September 22 2021). eScholarship.org.
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candid
  • Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific - TR.
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (2017).
  • Competitive photoaffinity labeling.
  • Labeling Chemistry Support—Troubleshooting. Thermo Fisher Scientific - US.
  • Quantitative Validation and Application of the Photo-Cross-Linking Selection for Double-Stranded DNA-Encoded Libraries. (October 08 2022).
  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. RSC Publishing.

Sources

A Senior Application Scientist's Guide to Interpreting Fragmentation Patterns of Diazirine Crosslinked Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, structural biologists, and drug development professionals, understanding protein-protein interactions (PPIs) is paramount. Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique to map these interactions and provide low-resolution structural information[1][2]. Among the various crosslinking chemistries, photo-activatable diazirine-based reagents offer a unique advantage: the ability to capture interactions non-specifically, trapping transient or weak binding partners that traditional amine-reactive linkers might miss[1][3][4].

However, the indiscriminate nature of diazirine reactivity introduces significant complexity into the data analysis pipeline[1]. Interpreting the mass spectra of these crosslinked peptides is not always straightforward. This guide provides an in-depth comparison of fragmentation strategies for diazirine crosslinked adducts, explains the underlying chemical principles, and offers field-proven protocols to empower your structural proteomics research.

The Core Principle: Diazirine Photochemistry and Its Implications for MS

Unlike traditional crosslinkers like bis(sulfosuccinimidyl) suberate (BS3) that target specific functional groups (e.g., primary amines on lysine residues), diazirines are photo-activatable[3][5]. Upon irradiation with UV light (typically 330-370 nm), the small, three-membered diazirine ring expels nitrogen gas to form a highly reactive carbene intermediate[3][6]. This carbene can then insert into any proximal C-H, N-H, or O-H bond, forming a stable covalent crosslink[6].

Recent studies have revealed a more nuanced, two-step mechanism where the diazirine first rearranges into a longer-lived diazo intermediate[7][8][9]. This diazo intermediate shows a preference for reacting with polar and acidic residues like aspartic acid, glutamic acid, and tyrosine[7][8][9][10]. The highly reactive carbene is then generated sequentially from the diazo intermediate[7][8]. This dual reactivity mechanism is crucial; it explains the broad reaction scope of diazirines while also accounting for observed labeling preferences. By modulating UV irradiation time and power, researchers can potentially favor one intermediate over the other to achieve more selective or more comprehensive crosslinking[7][8].

This non-specific insertion is a double-edged sword. It allows for the capture of a wider range of interactions but complicates downstream analysis. Because the crosslink can be on any amino acid, precisely localizing the link site requires rich fragmentation data covering the backbones of both peptides involved in the adduct.

Diazirine_Activation_Mechanism cluster_0 Photo-Activation Pathway Diazirine R-CHN₂ (Diazirine) Diazo R-CH=N⁺=N⁻ (Diazo Intermediate) Diazirine->Diazo UV Light (hv) Carbene R-CH: (Carbene) Crosslink Covalent Crosslink (Insertion into X-H bond) Carbene->Crosslink Non-specific insertion Diazo->Carbene UV Light (hv) (N₂ loss) Diazo->Crosslink Reacts with Acidic/Polar Residues

Caption: UV activation of a diazirine generates a diazo intermediate, which can react with polar residues or proceed to a highly reactive carbene for non-specific insertion.

A Comparative Guide to Fragmentation Techniques for Diazirine Adducts

The goal of tandem mass spectrometry (MS/MS) in an XL-MS experiment is to generate enough fragment ions to confidently sequence both peptides in the crosslinked pair and, crucially, to pinpoint the exact amino acid bearing the crosslink. For diazirine crosslinkers like succinimidyl 4,4'-azipentanoate (SDA), this requires extensive backbone cleavage[11]. We will compare the most common fragmentation methods.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "beam-type" fragmentation methods that work by accelerating precursor ions and colliding them with an inert gas, causing them to fragment[11]. This process typically breaks the weakest bonds, which are the peptide backbone bonds, generating a rich series of b- and y-ions.

  • Expertise & Experience: HCD is often the workhorse method for XL-MS. A systematic comparison of fragmentation techniques on SDA-crosslinked human serum albumin (HSA) found that HCD alone produced the highest number of identified peptide-spectrum matches (PSMs) and unique crosslinked residue pairs[12][13][14]. Its effectiveness stems from providing balanced fragmentation across the peptide backbones. However, CID can be complementary, sometimes identifying links that HCD misses, increasing overall identification numbers by as much as 13%[12][13][14]. The causality here relates to the different energy regimes; the slower heating in CID can sometimes favor fragmentation pathways that are less prominent in the more energetic HCD.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique, meaning it cleaves bonds based on chemical properties (electron transfer) rather than simply breaking the weakest ones. It generates primarily c- and z-type fragment ions.

  • Expertise & Experience: The key advantage of ETD is that it tends to preserve post-translational modifications and other labile structures—including the crosslinker itself. This is less critical for robust diazirine linkages than for other modifications, but it does offer a different, often complementary, fragmentation pattern. For diazirine crosslinks, the true power of ETD is realized when combined with supplemental activation, such as EThcD (ETD with HCD activation). Studies have shown that EThcD provides the best overall sequence coverage for both peptides in an adduct and is superior for unambiguously localizing the crosslink site[12][14][15]. This is because it combines the benefits of both fragmentation types, providing a more complete picture of the peptide backbones.

Data-Driven Comparison of Fragmentation Methods

The choice of fragmentation is not merely theoretical; it has a profound impact on experimental outcomes. Data from a systematic study on SDA-crosslinked HSA provides a clear comparison[12][13][14][16].

Fragmentation MethodTotal PSMs IdentifiedUnique Links IdentifiedSite-Calling Precision (% with adjacent cleavages)Best For...
HCD 958 446 ~62%Maximizing the total number of identifications.[12][13][14]
CID (Fewer than HCD)(Adds ~13% more unique links when combined with HCD)(Lower than HCD/EThcD)Complementary analysis to increase total unique links.[12][13][14]
ETD (Fewer than HCD)(Fewer than HCD)HighAnalyzing highly charged precursors.
EThcD (Fewer than HCD)(Slightly fewer than HCD)~62% (Tied with HCD) Maximizing sequence coverage and confident site localization. [12][14][15]

This table synthesizes data from a comparative study on an Orbitrap Fusion Lumos instrument, demonstrating the strengths of each method.[12][13][14][15]

Fragmentation_Comparison cluster_0 Crosslinked Peptide Precursor cluster_1 HCD / CID Fragmentation cluster_2 EThcD Fragmentation P Peptide A ~ X ~ Peptide B HCD_b b-ions (Peptide A/B) P->HCD_b Breaks Peptide Bonds HCD_y y-ions (Peptide A/B) ETD_c c-ions (Peptide A/B) P->ETD_c Cleaves N-Cα Bond + Supplemental Activation ETD_z z-ions (Peptide A/B) ETD_b b/y-ions (Supplemental) XL-MS_Workflow Diazirine XL-MS Experimental Workflow P 1. Protein Complex + Diazirine Crosslinker UV 2. UV Activation (365 nm) P->UV Digest 3. Denaturation, Reduction, Alkylation & Digestion UV->Digest Enrich 4. Enrichment of Crosslinked Peptides (SEC/SCX) Digest->Enrich LCMS 5. nanoLC-MS/MS Analysis (HCD and/or EThcD) Enrich->LCMS Data 6. Database Search (e.g., pLink, XiSearch) LCMS->Data Result 7. Identified Crosslinks (Distance Restraints) Data->Result

Sources

Safety Operating Guide

3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Summary: Immediate Action Plan

3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine (often referred to as TPD or similar derivatives) is a high-value photoaffinity labeling reagent.[1] While chemically stable under storage conditions (-20°C, dark), it is energetic and photosensitive .[1]

The Disposal Directive:

  • Do NOT attempt to "quench" this compound via UV irradiation or heat prior to disposal.[1] This generates nitrogen gas (

    
    ) and reactive carbenes, creating pressure and polymerization hazards in waste containers.
    
  • Classify as Halogenated Organic Waste (due to Iodine/Fluorine content).[1][2]

  • Segregate from oxidizers and strong acids.[1][2]

  • Contain in amber glass to prevent photolysis.

Hazard Profile & Mechanistic Insight

To dispose of this compound safely, you must understand the "Why" behind the protocols. The hazard is not just toxicity; it is unintended activation .[1]

The Diazirine Trigger Mechanism

The diazirine ring is a strained, three-membered ring containing two nitrogen atoms. Upon activation (UV light ~350-365 nm or Heat >100°C), it undergoes irreversible decomposition:[1]

  • Nitrogen Release: The ring collapses, expelling

    
     gas.[1] In a sealed waste bottle, this causes rapid pressurization.
    
  • Carbene Formation: The remaining species is a highly reactive carbene (

    
    ).[1]
    
  • Insertion/Polymerization: This carbene will insert into any adjacent bond (C-H, O-H, N-H). In a concentrated waste stream, this leads to exothermic polymerization or violent reaction with incompatible solvents.

Senior Scientist Note: Many researchers mistakenly believe they should "kill" the active group before disposal by exposing it to UV light.[1] This is dangerous in a waste context. You are turning a stable molecule into a gas generator and a heat source.[1] Keep it "live" but "dormant" (dark/cold) until it enters the incinerator.

Waste Characterization & Coding

Use the following data to label your waste stream accurately.

PropertyClassification / ValueReason for Classification
Primary Hazard High Energy / Photosensitive Potential for

gas evolution and exothermic decomposition.[1]
Chemical Class Halogenated Organic Contains Iodine (

) and Fluorine (

).[1] Must be incinerated at high temp.
RCRA Code (USA) D003 (Reactive) orF002 "Reactive" due to potential explosivity if heated; "F002" if dissolved in halogenated solvents.[1]
Storage Temp < -20°C (Long term) Thermal stability decreases over time; keep cold until pickup.
Incompatibility Oxidizers, Strong Acids Acids can protonate the ring; oxidizers can destabilize the iodine moiety.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Best practice is to keep the compound solid if possible, as it is most stable in this form.

  • Container Selection: Use a wide-mouth Amber Glass jar. If amber glass is unavailable, wrap a clear jar in aluminum foil.

  • Transfer: Transfer the solid using a non-sparking spatula.[1]

  • Solvent Dampening (Optional but Recommended): Add a small volume of mineral oil or high-boiling inert solvent (e.g., hexanes) to cover the solid.[1] This acts as a heat sink and reduces shock sensitivity.[1]

  • Labeling: Label as "Solid Waste: Halogenated Organic - High Energy / Photosensitive."

  • Storage: Store in a secondary container in a flammables cabinet or fridge until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Most common scenario in PAL (Photoaffinity Labeling) workflows.[1]

  • Segregation: Do not mix with general organic waste (e.g., acetone/methanol washings) if the concentration of diazirine is high (>10 mM). Create a dedicated "High Hazard" satellite stream.[1]

  • Dilution: If the solution is concentrated, dilute with a compatible non-halogenated solvent (e.g., Ethanol or Methanol) to <10 mM. Note: Alcohols are good scavengers if the carbene forms accidentally.

  • Venting: Use a Vented Cap (pressure-relief cap) on the waste bottle.[1]

    • Why? If the bottle is accidentally exposed to light,

      
       gas will generate. A standard cap will turn the bottle into a pressure bomb.[1] A vented cap allows gas escape while retaining liquids.[1]
      
  • Light Protection: Wrap the bottle entirely in aluminum foil.

Decision Logic: Disposal Workflow

The following diagram outlines the decision-making process for disposing of diazirine reagents.

Diazirine_Disposal Start Waste Generation: 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine StateCheck Physical State? Start->StateCheck Solid Solid (Pure) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix SolidAction 1. Place in Amber Jar 2. Do NOT dissolve unnecessarily 3. Label: 'High Energy Solid' Solid->SolidAction LiquidCheck Concentration? Liquid->LiquidCheck Pickup EHS Pickup / Incineration SolidAction->Pickup HighConc High (>10 mM) LiquidCheck->HighConc LowConc Low (<10 mM) LiquidCheck->LowConc Dilute Dilute with Ethanol/Methanol (Scavenger Solvent) HighConc->Dilute FinalPack Packaging Protocol: 1. Amber Glass / Foil Wrap 2. VENTED CAP (Critical) 3. Label: 'Halogenated Organic' LowConc->FinalPack Dilute->FinalPack FinalPack->Pickup

Caption: Operational workflow for segregating and packaging diazirine waste based on physical state and concentration.

Emergency Procedures: Spills

If a spill occurs, the primary risk is iodine contamination and photolysis of the residue.

  • Darkness: Immediately dim the lights or cover the spill area with an opaque material (foil, dark cloth).

  • Absorb: Use a standard organic spill kit (vermiculite or clay).[1] Do not use paper towels if the spill is concentrated (fire risk).

  • Deactivate (Spill Only): Unlike bulk disposal, you can chemically quench a small spill residue.[1] Wipe the area with a 10% Sodium Thiosulfate solution.[1]

    • Mechanism:[1][3][4] Thiosulfate reduces the iodine moiety and helps solubilize the organic residue for cleaning, though it does not destroy the diazirine ring.

  • Disposal of Debris: Place all contaminated absorbent into a wide-mouth jar, label as "Halogenated Debris," and seal.

References

  • TCI Chemicals. Safety Data Sheet: NHS-Diazirine (Analogous Diazirine Handling). Retrieved from [1]

  • Bucknell University. Hazardous Waste Segregation Guide (Halogenated Organics). Retrieved from [1]

  • Dubinsky, L., et al. (2012). "Diazirine-Based Photoaffinity Labeling." Bioconjugate Chemistry. (Discussion on stability and photolysis mechanisms). Retrieved from [1]

  • Sigma-Aldrich. Product Safety: 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine.[1] Retrieved from [1]

Sources

Personal protective equipment for handling 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine (TID). It is designed for researchers conducting photoaffinity labeling (PAL) experiments.

PART 1: IMMEDIATE ACTION CARD (PPE & FIRST AID)

Compound Identity: 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine Primary Hazard: High-energy precursor (Explosion Risk) & UV-sensitive (Accidental Activation). Signal Word: DANGER (Due to energetic instability and potential toxicity).

Category Requirement Critical Note
Eye Protection Chemical Splash Goggles + UV Face Shield Standard safety glasses are insufficient during photolysis steps. You must shield against UV radiation (350–365 nm) and potential glass failure from over-pressurization.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)The compound is lipophilic and an organic iodide. Double gloving prevents skin absorption. Change outer gloves immediately upon contamination.
Body Defense Flame-Resistant Lab Coat (Nomex/Cotton)Synthetic blends (polyester) can melt into skin during a flash fire or arc.
Respiratory Fume Hood (Face Velocity > 100 fpm) Handling of neat solid must occur in a hood to contain potential micro-blasts and iodine vapors.

Emergency Response:

  • Skin Contact: Wash with soap/water for 15 min. Do not use ethanol (enhances absorption).

  • Eye Contact: Flush for 15 min. Seek medical aid immediately (iodinated compounds can cause corneal damage).

  • Spill (Solid): Do not sweep (friction risk). Wet with acetone/ethanol and wipe with a conductive cloth.

  • Spill (Liquid): Absorb with vermiculite.[1] Do not use paper towels (potential fire hazard with oxidizers).

PART 2: HAZARD PROFILE & MECHANISTIC SAFETY

To handle TID safely, one must understand why it is dangerous. The safety protocols below are derived from its chemical mechanism.

1. The Energetic Core (Diazirine Ring)

The diazirine ring is a strained, three-membered ring containing two nitrogen atoms. Upon excitation (heat or UV light), it expels nitrogen gas (


) to form a highly reactive carbene .
  • Risk: In a closed vessel, rapid

    
     release causes pressure buildup. If the neat solid is heated or shocked, this decomposition can be explosive.
    
  • Mitigation: Never store neat material in sealed vessels at room temperature. Always vent reaction vials during photolysis unless using pressure-rated glassware.

2. The "Silent" Activation

TID is designed to activate at 350–365 nm . However, standard laboratory fluorescent lights emit trace UV radiation in this range.

  • Risk: Unintentional "background labeling" or degradation of the probe before the experiment begins.

  • Mitigation: All handling must occur under yellow light (sodium vapor) or in vessels wrapped in aluminum foil.

3. The Iodine Moiety

The aryl iodide provides a handle for heavy-atom derivatization but increases the compound's lipophilicity and toxicity profile.

  • Risk: Enhanced cell permeability implies enhanced skin absorption.

  • Mitigation: Strict double-gloving protocol.

PART 3: OPERATIONAL WORKFLOW (THE SAFE PATH)

This workflow ensures the integrity of the probe and the safety of the operator.

Step 1: Storage & Retrieval[1][2]
  • Temperature: Store at -20°C to -80°C .

  • Container: Amber glass vial with a PTFE-lined cap.

  • Thawing: Allow the vial to reach room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric water, which can hydrolyze the diazirine over time.

Step 2: Weighing & Solubilization
  • Static Control: Diazirines can be static-sensitive. Use an anti-static gun on the balance and weigh boat.

  • Solvent: Dissolve immediately in DMSO or Ethanol. Do not leave the neat solid exposed on the balance.

  • Concentration: Prepare stock solutions (e.g., 100 mM) to minimize handling of the solid.

Step 3: Photolysis (The Critical Step)

This is the highest-risk phase. You are intentionally destabilizing the molecule.

Protocol:

  • Cooling: The UV lamp generates heat. Place samples on ice or in a cooled block (4°C) to prevent thermal degradation.

  • Vessel: Use borosilicate glass or quartz (plastic absorbs UV). Leave headspace for

    
     expansion.
    
  • Shielding: Place the entire setup behind a polycarbonate blast shield that also blocks UV light.

Visualized Workflow

TID_Handling cluster_safety CRITICAL SAFETY ZONE Storage Cold Storage (-20°C, Dark) Thaw Desiccator Thaw (Prevent Condensation) Storage->Thaw Retrieve Weigh Weighing (Anti-Static, Dim Light) Thaw->Weigh Ambient Temp Solubilize Solubilization (DMSO/EtOH) Weigh->Solubilize Immediate Reaction Incubation (Probe + Target) Solubilize->Reaction Dilute Photolysis UV Irradiation (365nm, Ice Bath, Shielded) Reaction->Photolysis Activate Analysis Downstream Analysis (MS/Gel) Photolysis->Analysis Quench

Figure 1: Operational workflow for TID handling. Note the critical safety zone during photolysis where energy release occurs.

PART 4: DISPOSAL & DEACTIVATION

Never dispose of active diazirine probes in the general trash or sewer.

1. The "Kill" Step (Deactivation)

Before disposal, ensure the diazirine is "dead."

  • Method: Irradiate the waste solution (excess probe) with UV light (365 nm) for 10–15 minutes in a fume hood. This forces the diazirine to convert into the carbene, which then reacts with the solvent (e.g., forming an alcohol or ether) or rearranges.

  • Verification: Evolution of gas bubbles (

    
    ) will cease when the reaction is complete.
    
2. Waste Segregation
Waste Stream Contents Labeling
Solid Waste Contaminated gloves, weigh boats, paper."Hazardous Solid - Halogenated Organic"
Liquid Waste Deactivated probe solutions, DMSO washings."Halogenated Organic Solvents (Contains Iodine/Fluorine)"
Sharps Contaminated needles/glass."Sharps - Chemically Contaminated"

Prohibited: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong acids, as this can trigger uncontrolled decomposition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783389, 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine. PubChem. [Link]

  • Dubinsky, L., et al. (2012). Examination of the Safety of Diazirines in Photoaffinity Labeling. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kanoh, N., et al. (2005). Photo-cross-linking of small molecules to proteins: a practical guide. Methods in Molecular Biology.[3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.